3-(4-Hydroxyphenyl)propionitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMJGLYRWRHKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938411 | |
| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17362-17-3 | |
| Record name | 4-Hydroxybenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17362-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Hydroxyphenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17362-17-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163340 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-hydroxyphenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-Hydroxyphenyl)propionitrile molecular weight and CAS number
This guide provides essential technical information for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propionitrile. It covers the core physicochemical properties and provides a conceptual framework for its identification.
Core Compound Properties
This compound is a chemical compound with applications in various research areas. A summary of its key identifiers and properties is presented below.
| Property | Value | Citations |
| Molecular Weight | 147.17 g/mol | [1][2] |
| 147.1739 g/mol | [3][4][5] | |
| 147.18 g/mol | ||
| CAS Number | 17362-17-3 | [1][3][4][5][6][7] |
| Molecular Formula | C₉H₉NO | [1][2][3][4][5][6][7] |
| IUPAC Name | 3-(4-hydroxyphenyl)propanenitrile | [6][7] |
| Synonyms | β-(4-Hydroxyphenyl)propionitrile, Benzenepropanenitrile, 4-hydroxy-, 3-(p-Hydroxyphenyl)propiononitrile | [2][3][5] |
| InChI Key | KDMJGLYRWRHKJS-UHFFFAOYSA-N | [4][5][6][7] |
| SMILES | OC1=CC=C(CCC#N)C=C1 | [8][6][7] |
Experimental Protocols
Due to the proprietary and varied nature of experimental protocols, specific, detailed methodologies for the synthesis, purification, or analysis of this compound are not universally standardized and are often developed in-house by research organizations. Researchers should consult chemical synthesis and analysis literature for general techniques applicable to aromatic nitriles. Methodologies would typically involve standard organic synthesis procedures, followed by purification techniques such as column chromatography and recrystallization, and analytical verification using methods like NMR, IR, and mass spectrometry.
Compound Identification Workflow
The following diagram illustrates a typical workflow for the identification and verification of this compound in a laboratory setting.
Caption: Workflow for the identification of this compound.
References
- 1. This compound | 17362-17-3 [chemicalbook.com]
- 2. Cas 17362-17-3,this compound | lookchem [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. L07934.03 [thermofisher.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
A Comprehensive Technical Guide to the Biological Activity of Diarylpropionitrile (DPN)
An Important Clarification on Chemical Identity: It is crucial to distinguish between 3-(4-Hydroxyphenyl)propionitrile and 2,3-Bis(4-hydroxyphenyl)propionitrile. The latter, commonly known as Diarylpropionitrile (DPN), is a well-researched selective estrogen receptor β (ERβ) agonist with a wide range of documented biological activities. In contrast, this compound is primarily recognized as a chemical intermediate with limited available data on its biological effects. This guide will focus on the extensive biological activities of DPN, the compound for which there is a substantial body of scientific literature.
Introduction to Diarylpropionitrile (DPN)
Diarylpropionitrile (DPN), or 2,3-bis(p-hydroxyphenyl)propionitrile, is a synthetic, non-steroidal compound that has garnered significant attention in the scientific community for its high selectivity as an agonist for Estrogen Receptor β (ERβ).[1][2] First described in 2001, DPN was the pioneering selective ERβ agonist to be discovered.[1] It exhibits a 70-fold higher binding affinity and a 170-fold greater potency in transcriptional assays for ERβ compared to Estrogen Receptor α (ERα).[2][3] This selectivity makes DPN an invaluable tool for elucidating the specific physiological roles of ERβ. DPN is a racemic mixture of two enantiomers, (R)-DPN and (S)-DPN, with the (S)-enantiomer generally showing higher affinity and biological activity.[1][4] This whitepaper will provide an in-depth overview of the known biological activities of DPN, including its anti-inflammatory, neuroprotective, and anti-melanogenic effects, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols.
Key Biological Activities of DPN
Selective Estrogen Receptor β Agonism
The primary and most well-characterized biological activity of DPN is its role as a selective agonist of ERβ.[1] This selectivity is critical for distinguishing the biological functions of ERβ from those of ERα. The activation of ERβ by DPN initiates a cascade of cellular events, including the modulation of gene expression, which underlies its diverse physiological effects.
Anti-inflammatory Properties
DPN has demonstrated significant anti-inflammatory effects. These properties are linked to its activation of ERβ, which can modulate inflammatory pathways. For instance, DPN can suppress the production of pro-inflammatory cytokines.
Neuroprotective Effects
DPN has shown promise as a neuroprotective agent in various studies.[5] Its neuroprotective actions are attributed to its ability to mitigate neuronal damage and promote cell survival, often through the activation of ERβ in neuronal cells.[5]
Anti-Melanogenic Activity
Interestingly, DPN has been found to inhibit melanogenesis, the process of melanin production.[2] This activity appears to be independent of its effects on estrogen receptors and is instead mediated through the downregulation of key signaling pathways involved in melanin synthesis.[2][6]
Quantitative Data on DPN's Biological Activity
The following tables summarize the key quantitative data related to the biological activity of DPN.
Table 1: Receptor Binding Affinity and Potency of DPN
| Parameter | ERα | ERβ | Selectivity (β/α) | Reference |
| Relative Binding Affinity | 70-fold higher for ERβ | 70 | [2][3] | |
| EC50 (Transcriptional Assay) | 66 nM | 0.85 nM | 78-fold | [5] |
| IC50 | 15 nM | [1] | ||
| Relative Potency (SRC3 Recruitment) | 22-30-fold higher for ERβ | 22-30 | [7] |
Table 2: Enantiomer-Specific Binding of DPN to ERβ
| Enantiomer | Ki (nM) | Relative Potency | Reference |
| (S)-DPN | 0.27 | Higher | [8] |
| (R)-DPN | 1.82 | Lower | [8] |
Signaling Pathways Modulated by DPN
ERβ-Mediated Gene Transcription
Upon binding to DPN, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to the physiological effects associated with ERβ activation.
Inhibition of Melanogenesis
DPN inhibits melanin synthesis by downregulating the PKA/CREB/MITF signaling pathway. This action reduces the expression of key melanogenic enzymes like tyrosinase.[2][6]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand, such as [3H]-17β-estradiol.
Materials:
-
Rat uterine cytosol (as a source of ER)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
[3H]-17β-estradiol
-
DPN (or other test compounds)
-
Dextran-coated charcoal
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare uterine cytosol from ovariectomized rats.[9]
-
In assay tubes, combine a fixed amount of uterine cytosol, a single concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of DPN.[9]
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add dextran-coated charcoal to adsorb unbound steroids.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the concentration of DPN that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50).
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the anti-inflammatory effects of DPN by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
DPN
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of DPN for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no DPN) and a negative control (no LPS).
-
Incubate for a suitable period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of DPN on cytokine production.
Melanin Content Assay
This assay quantifies the effect of DPN on melanin production in melanoma cells.[10][11][12]
Materials:
-
B16F10 mouse melanoma cells
-
DMEM supplemented with 10% FBS
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
-
DPN
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well or 24-well plate and allow them to attach for 24 hours.[11]
-
Treat the cells with various concentrations of DPN. A positive control for melanogenesis stimulation (e.g., α-MSH) can be included.[11]
-
Incubate for 48-72 hours.[12]
-
After incubation, wash the cells twice with PBS.[11]
-
Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.[12]
-
Incubate at 80°C for 1-2 hours to solubilize the melanin.[11][12]
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.[11][12]
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a separate protein assay) to account for differences in cell number.
Biological Activity of this compound
As previously mentioned, there is a significant lack of data on the specific biological activities of this compound. It is primarily cited in chemical literature as a synthetic intermediate.
However, a structurally related compound, 3-(4-hydroxyphenyl)propionic acid (HPPA) , which is a major microbial metabolite of procyanidin A2, has been shown to possess biological activity.[13] Studies have indicated that HPPA can suppress macrophage foam cell formation, suggesting anti-atherosclerotic potential.[13] This action is associated with the regulation of lipid metabolism and the suppression of cellular oxidative stress and inflammation.[13] It is important not to conflate the activities of HPPA with this compound, as their functional groups (carboxylic acid vs. nitrile) confer different chemical and biological properties.
Conclusion
Diarylpropionitrile (DPN) is a potent and selective ERβ agonist with a multifaceted biological profile. Its well-documented anti-inflammatory, neuroprotective, and anti-melanogenic activities make it a valuable pharmacological tool and a lead compound for further investigation in various therapeutic areas. The clear distinction between DPN and the less-studied this compound is essential for accurate scientific discourse. Future research should continue to explore the full therapeutic potential of DPN and its enantiomers, as well as to investigate any potential biological roles of this compound and its derivatives.
References
- 1. Polydeoxyribonucleotide Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells [kjpp.net]
- 3. Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Elusive Nitrile: A Technical Guide to the Natural Occurrence of 3-(4-Hydroxyphenyl)propionitrile
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Hydroxyphenyl)propionitrile is a phenolic nitrile of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive review of its natural occurrence. A thorough examination of scientific literature reveals a critical finding: there is currently no direct evidence of this compound being isolated from a natural source, be it plant, animal, or microbial. This guide, therefore, addresses this significant knowledge gap by focusing on closely related, naturally occurring analogues, their biosynthetic origins, and detailed methodologies for future investigation. We present quantitative data for these related compounds, propose a hypothetical biosynthetic pathway for this compound based on established biochemical principles, and provide a detailed experimental workflow for its targeted detection and quantification in biological matrices. This document serves as a foundational resource for researchers investigating this compound and the broader class of tyrosine-derived secondary metabolites.
Introduction: The Status of this compound as a Natural Product
Phenolic nitriles are a class of secondary metabolites that play various roles in plant defense and signaling. While many such compounds have been isolated and characterized from natural sources, a comprehensive literature review indicates that This compound has not yet been reported as a naturally occurring compound . Chemical databases such as the NIST Chemistry WebBook list its physical and spectral properties but do not cite a natural origin[1]. This absence in the scientific record is a crucial piece of information for researchers, suggesting that the compound may be a synthetic entity, a transient metabolic intermediate that does not accumulate, or a yet-to-be-discovered natural product.
This guide proceeds by examining the natural occurrence of structurally similar compounds, providing the context and tools for researchers to potentially investigate the presence of this compound in nature.
Naturally Occurring Structural Analogues
While the target compound remains elusive, several closely related molecules have been identified in the plant kingdom. These analogues provide the strongest clues as to where this compound might be found and what its biological function could be.
4-Hydroxyphenylacetonitrile
This compound is a shorter-chain analogue, differing by a single methylene group. It is a known degradation product of glucosinalbin, a glucosinolate found in white mustard (Sinapis alba). The horseradish tree (Moringa oleifera) also contains a glycoside of 4-hydroxyphenylacetonitrile known as niazirine. Its presence has been noted, though not quantified, in a variety of other food plants.
Methyl 3-(4-hydroxyphenyl)propionate
This methyl ester of the corresponding carboxylic acid is structurally very similar to the target nitrile. It has been successfully isolated and characterized from the root exudates of sorghum (Sorghum bicolor), where it is implicated in the phenomenon of biological nitrification inhibition.
Table 1: Quantitative Data for Naturally Occurring Analogues of this compound
| Compound | Natural Source | Part of Organism | Concentration/Release Rate | Reference |
| Methyl 3-(4-hydroxyphenyl)propionate | Sorghum bicolor | Root Exudates | Releases approx. 20 ATU g⁻¹ root DW d⁻¹ | [1] |
Note: Data on the concentration of 4-Hydroxyphenylacetonitrile in natural sources is not available in the reviewed literature.
Proposed Biosynthesis of this compound
The biosynthesis of nitriles in plants typically originates from amino acids. Based on the known pathways for tyrosine-derived secondary metabolites, a hypothetical biosynthetic route for this compound can be proposed. This pathway would likely begin with the amino acid L-tyrosine .
The key steps are proposed as follows:
-
Decarboxylation: L-tyrosine is decarboxylated to form tyramine.
-
Oxidation: Tyramine undergoes oxidation to form the corresponding aldoxime, 4-hydroxyphenylpropionaldoxime. This step is commonly catalyzed by cytochrome P450 enzymes of the CYP79 family.
-
Dehydration: The aldoxime is then dehydrated to form the nitrile, this compound. This final step is typically carried out by an aldoxime dehydratase.
Caption: Hypothetical biosynthesis of this compound from L-tyrosine.
Experimental Protocols for Future Investigation
To determine if this compound exists in nature, a robust and sensitive analytical methodology is required. The following protocol outlines a standard approach for the extraction and quantification of phenolic compounds from a plant matrix, optimized for the targeted analysis of this specific nitrile. Sorghum or plants from the Brassicaceae family would be logical starting points for such an investigation.
Sample Preparation and Extraction
-
Harvesting and Stabilization: Collect fresh plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilization: Freeze-dry the samples to remove water without degrading thermolabile compounds.
-
Grinding: Grind the lyophilized tissue to a fine powder using a cryogenic grinder to ensure homogeneity.
-
Solvent Extraction:
-
Weigh approximately 100 mg of powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of an 80:20 methanol/water solution, vortexed with an internal standard (e.g., a deuterated analogue).
-
Sonicate the mixture in an ice bath for 30 minutes to lyse cells and facilitate extraction.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Quantification by HPLC-MS/MS
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 15 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. ESI would likely be performed in negative mode due to the phenolic hydroxyl group.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at concentrations ranging from 1 ng/mL to 1000 ng/mL. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Caption: Workflow for the extraction and analysis of this compound.
Conclusion and Future Outlook
References
Unveiling the History of 3-(4-Hydroxyphenyl)propionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(4-Hydroxyphenyl)propionitrile, a valuable building block in organic synthesis. While its modern applications are documented, its early history has remained somewhat obscure. This document aims to shed light on its origins by presenting available historical context, alongside its physicochemical properties and a detailed modern synthesis protocol.
Introduction
This compound, also known by synonyms such as p-hydroxyhydrocinnamonitrile and β-(4-hydroxyphenyl)propionitrile, is a bifunctional organic compound featuring a nitrile group and a phenol moiety. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. While the initial discovery and synthesis of this compound are not widely documented in readily accessible modern literature, this guide endeavors to provide a thorough account based on available information.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Registry Number | 17362-17-3 | [1] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 77-80 °C | |
| Boiling Point | 166 °C at 8 mmHg | |
| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. |
Discovery and Historical Synthesis
Detailed information regarding the first reported synthesis of this compound is not prominently available in contemporary chemical literature. Early organic chemistry research was often published in German or French journals, and comprehensive digital archives of this literature are not always readily searchable.
It is plausible that the synthesis was first achieved through classical methods of nitrile formation, such as the cyanation of a corresponding halide or the dehydration of an amide. One of the foundational methods for the synthesis of related nitriles in the early 20th century involved the reaction of an alkyl halide with an alkali metal cyanide. A hypothetical historical synthesis of this compound could have involved the following logical steps:
Caption: Hypothetical historical synthesis pathway.
Modern Synthetic Protocols
Contemporary methods for the synthesis of this compound offer improved yields, milder reaction conditions, and greater substrate scope compared to historical approaches. A widely employed modern method is the catalytic reduction of a corresponding cyanohydrin or the hydrocyanation of a vinyl phenol derivative.
Experimental Protocol: Synthesis via Reduction of 4-Hydroxycinnamic Acid
A common and efficient laboratory-scale synthesis involves the conversion of 4-hydroxycinnamic acid to the corresponding nitrile.
Materials:
-
4-hydroxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Dehydrating agent (e.g., phosphorus pentoxide, P₂O₅)
-
Anhydrous solvents (e.g., diethyl ether, dichloromethane)
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: 4-hydroxycinnamic acid is reacted with an excess of thionyl chloride to form 4-hydroxycinnamoyl chloride. The reaction is typically carried out in an inert solvent under reflux.
-
Amide Formation: The resulting acid chloride is then carefully added to a cooled, concentrated aqueous solution of ammonia to yield 4-hydroxycinnamide.
-
Dehydration to Nitrile: The amide is subsequently dehydrated to form this compound. This is often achieved by heating the amide with a strong dehydrating agent like phosphorus pentoxide.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure this compound.
Caption: Modern synthesis workflow from 4-hydroxycinnamic acid.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its phenolic hydroxyl group and nitrile functionality allow for a wide range of chemical transformations.
-
Precursor to Pharmaceuticals: It is a building block for the synthesis of compounds with potential therapeutic activities, including cardiovascular and neurological agents.
-
Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse array of derivatives. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's properties.
Caption: Chemical derivatization pathways.
Conclusion
This compound is a compound with a rich, albeit not fully documented, history. Its journey from a likely discovery in the early era of organic synthesis to its current role as a valuable synthetic intermediate highlights the enduring importance of fundamental organic molecules. This guide has provided a consolidated resource on its properties, a plausible historical synthesis, a detailed modern experimental protocol, and its applications, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences. Further archival research into early 20th-century chemical literature may yet uncover the original report of this versatile compound.
References
Spectroscopic Analysis of 3-(4-Hydroxyphenyl)propionitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Hydroxyphenyl)propionitrile, a molecule of interest in various research fields. The following sections detail its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and application in scientific research and drug development.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals key functional groups present in the molecule. The analysis of the major absorption bands provides a unique fingerprint for this compound.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3360 | O-H stretch (phenolic) | Strong, Broad |
| ~3030 | C-H stretch (aromatic) | Medium |
| ~2940 | C-H stretch (aliphatic) | Medium |
| ~2250 | C≡N stretch (nitrile) | Medium |
| ~1610, 1515, 1445 | C=C stretch (aromatic ring) | Strong |
| ~1230 | C-O stretch (phenol) | Strong |
| ~830 | C-H bend (para-substituted aromatic) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, confirming its structural integrity.
¹H NMR Spectral Data
The proton NMR spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂CN) |
| ~6.75 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~5.0 (variable) | Singlet (broad) | 1H | -OH |
| ~2.85 | Triplet | 2H | -CH₂-Ar |
| ~2.60 | Triplet | 2H | -CH₂-CN |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | Ar-C-OH |
| ~130.0 | Ar-C (ortho to -CH₂CH₂CN) |
| ~129.5 | Ar-C (ipso) |
| ~119.5 | C≡N |
| ~115.5 | Ar-C (ortho to -OH) |
| ~31.0 | -CH₂-Ar |
| ~19.0 | -CH₂-CN |
Experimental Protocols
The following are generalized experimental protocols for obtaining the IR and NMR spectra of this compound.
Infrared (IR) Spectroscopy
A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution-state spectrum, the compound is dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates). For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent/ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, and the data is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer probe.
-
For ¹H NMR , the spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS) or the residual solvent peak. Chemical shifts are reported in parts per million (ppm).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Physical Properties of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its melting point, boiling point, and solubility is critical for drug development, formulation, quality control, and ensuring bioavailability. This document outlines these key parameters, details the experimental protocols for their determination, and visualizes the associated biological pathways and experimental workflows.
Core Physical and Chemical Properties
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1] Its fundamental physical properties are crucial for predicting its behavior during manufacturing and in physiological systems. At room temperature, ibuprofen is a solid and is typically manufactured in tablet or capsule form.[2]
Table 1: Key Physical Properties of Ibuprofen
| Property | Value | Conditions/Notes |
|---|---|---|
| Melting Point | 75-78 °C[1] | A range is often cited; pure substances typically have a sharp melting point. |
| Boiling Point | 157 °C[3] | --- |
| Appearance | White, crystalline powder[2] | Odorless and stable.[3][4] |
| Molecular Weight | 206.28 g/mol [2] | --- |
| pKa | 4.4-5.2 | As a carboxylic acid, its ionization and solubility are pH-dependent.[2] |
Table 2: Solubility Profile of Ibuprofen
| Solvent | Solubility | Temperature |
|---|---|---|
| Water | 21 mg/L[3] | 25 °C[1] |
| Ethanol | 50 mg/mL[1] | Not Specified |
| 90% Ethanol | 66.18 g/100 mL[1] | 40 °C[1] |
| Methanol | Very Soluble[1] | Not Specified |
| Acetone | Very Soluble[1] | Not Specified |
| Dichloromethane | Very Soluble[1] | Not Specified |
Ibuprofen's poor water solubility (<1 mg/mL) is a key challenge in formulation.[5] As a carboxylic acid, its solubility is highly dependent on pH; it is more soluble in alkaline solutions where the acid group is deprotonated.[2][4] It is much more soluble in organic solvents and aqueous-alcohol mixtures.[4][5]
Experimental Protocols
Accurate and reproducible measurement of physical properties is essential for regulatory compliance and consistent product performance. The following are standard protocols for determining the melting point and solubility of a solid active pharmaceutical ingredient (API) like Ibuprofen.
The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid, as detailed in the United States Pharmacopeia (USP).[6][7]
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The melting range is the temperature from the first observation of liquid (onset) to the temperature at which the substance is completely liquid (clear point).[7] Pure substances exhibit a sharp melting range, while impurities typically depress the melting point and broaden the range.
Methodology:
-
Sample Preparation: The Ibuprofen sample must be finely powdered and thoroughly dried, for example, in a vacuum desiccator over silica gel for 24 hours.[7]
-
Capillary Loading: A sufficient amount of the dry powder is packed into a USP-compliant capillary tube (approx. 10 cm long, 0.8-1.2 mm internal diameter) to form a column 2.5-3.5 mm high when compacted by tapping.[7]
-
Apparatus Setup: The loaded capillary is placed in a melting point apparatus, which consists of a controlled heating block or oil bath and a calibrated thermometer or digital sensor.[8]
-
Heating and Observation:
-
The apparatus is heated rapidly to a temperature approximately 5-10°C below the expected melting point of Ibuprofen (around 65-70°C).[7][9]
-
The heating rate is then reduced to a slow, constant rate, typically 1°C/minute, to ensure thermal equilibrium.[7][9]
-
The sample is observed carefully through a magnifying lens.
-
-
Data Recording:
-
T1 (Onset): The temperature at which the column of powder is first observed to collapse or shrink is recorded.[7]
-
T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a clear liquid is recorded.[7]
-
The melting range is reported as T1 - T2. For pharmacopeial purposes, the "melting point" is often the clear point.[7]
-
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[10][11]
Principle: An excess amount of the solid solute (Ibuprofen) is agitated in a specific solvent system for a prolonged period, allowing it to reach equilibrium. The concentration of the dissolved API in the resulting saturated solution is then quantified.[10][12]
Methodology:
-
System Preparation: A predetermined volume of the solvent (e.g., purified water, pH 7.4 buffer, ethanol) is added to a flask or vial.
-
Addition of Solute: An excess amount of solid Ibuprofen is added to the solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and some solid remains undissolved at the end of the experiment.[10]
-
Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).[12][13] The mixture is agitated for a sufficient time to reach equilibrium, which can take from 24 to 72 hours.[14] Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24h, 48h) until the value remains constant.[14]
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a fine-pore, non-adsorptive filter (e.g., 0.45 µm PVDF).[15]
-
Quantification: The concentration of Ibuprofen in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12]
-
Reporting: The measured concentration is reported as the solubility of Ibuprofen in the specific solvent at the specified temperature. For BCS classification, this is performed across a pH range of 1.2 to 6.8.[14]
Mandatory Visualizations
Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16][17] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2 that mediate pain and inflammation.[18][19] By blocking this conversion, Ibuprofen reduces the synthesis of these inflammatory mediators.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ibuprofen | 15687-27-1 [chemicalbook.com]
- 5. news-medical.net [news-medical.net]
- 6. scribd.com [scribd.com]
- 7. thinksrs.com [thinksrs.com]
- 8. uspbpep.com [uspbpep.com]
- 9. mt.com [mt.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. who.int [who.int]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Ibuprofen - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 18. ClinPGx [clinpgx.org]
- 19. news-medical.net [news-medical.net]
- 20. droracle.ai [droracle.ai]
Methodological & Application
Synthesis of 3-(4-Hydroxyphenyl)propionitrile from L-Tyrosine: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the chemical synthesis of 3-(4-hydroxyphenyl)propionitrile from the amino acid L-tyrosine. The synthesis is based on a modified Sandmeyer reaction, a versatile and widely used method in organic chemistry for the conversion of aromatic amines to various functional groups. This process involves the diazotization of the amino group of tyrosine, followed by a copper(I) cyanide-mediated cyanation. This application note is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis who are interested in the preparation of substituted propionitrile compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a hydroxylated phenyl ring and a nitrile group, allows for diverse subsequent chemical transformations. L-tyrosine, a readily available and relatively inexpensive non-essential amino acid, serves as an attractive starting material for the synthesis of this and other fine chemicals.
The synthetic route described herein employs the Sandmeyer reaction, a robust method for the substitution of an aromatic amino group.[1][2] The reaction proceeds in two main steps: the conversion of the primary aromatic amine of tyrosine into a diazonium salt, followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[3][4] This protocol offers a practical approach for the laboratory-scale synthesis of this compound.
Reaction Scheme
The overall transformation from L-tyrosine to this compound is depicted in the following reaction scheme:
Caption: Synthetic pathway for this compound from L-Tyrosine.
Experimental Protocol
This protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.
Materials and Reagents
-
L-Tyrosine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Step 1: Diazotization of L-Tyrosine
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-tyrosine (1.81 g, 10 mmol) in a solution of concentrated hydrochloric acid (5 mL) and deionized water (20 mL).
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in deionized water (5 mL).
-
Add the sodium nitrite solution dropwise to the cold tyrosine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The resulting solution contains the in-situ generated diazonium salt of tyrosine.
Step 2: Sandmeyer Cyanation
-
In a separate 500 mL round-bottom flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in deionized water (30 mL). Perform this step in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of cyanides.
-
Warm this cyanide solution to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a steady evolution of gas.
-
After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from L-tyrosine.
| Parameter | Value |
| Reactants | |
| L-Tyrosine | 1.81 g (10 mmol) |
| Sodium Nitrite | 0.76 g (11 mmol) |
| Copper(I) Cyanide | 1.08 g (12 mmol) |
| Potassium Cyanide | 1.56 g (24 mmol) |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Cyanation Temperature | 60-70 °C |
| Reaction Time (Cyanation) | 1 hour |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Theoretical Yield | 1.47 g |
| Representative Yield | 45-60% |
Safety Precautions
-
Cyanide compounds (CuCN, KCN) are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.
-
Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. Always work in a fume hood and avoid mixing cyanides with acids outside of the specified reaction conditions.
-
Diazonium salts can be explosive when isolated in a dry state. It is crucial to use the diazonium salt solution immediately after its preparation and not to attempt to isolate the intermediate.
-
The reaction is exothermic, especially during the addition of the diazonium salt to the cyanide solution. Proper temperature control is essential.
Workflow Diagram
The experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a viable method for the synthesis of this compound from L-tyrosine. The Sandmeyer reaction proves to be an effective tool for this transformation. Careful adherence to the experimental procedure and safety precautions is paramount, especially when handling highly toxic cyanide reagents. The resulting product is a versatile intermediate for further synthetic applications in various fields of chemical research and development.
References
Laboratory Preparation of 3-(4-Hydroxyphenyl)propionitrile: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3-(4-Hydroxyphenyl)propionitrile, a valuable building block in the development of various pharmaceutical compounds and a research tool in chemical biology. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Abstract
This compound is a nitrile derivative of the naturally occurring compound phloretic acid. Its synthesis is of interest for the preparation of various biologically active molecules. This protocol outlines a reliable two-step synthetic route starting from the readily available 4-hydroxybenzaldehyde. The synthesis involves the reduction of the aldehyde to the corresponding alcohol, followed by a cyanation reaction to yield the target nitrile. Detailed experimental procedures, characterization data, and a summary of quantitative data are provided to ensure reproducibility.
Synthetic Pathway Overview
The laboratory preparation of this compound is achieved through a two-step process. The first step involves the reduction of 4-hydroxybenzaldehyde to 4-hydroxyphenethyl alcohol. The second step is the conversion of the primary alcohol to the desired nitrile.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyphenethyl Alcohol
This protocol details the reduction of 4-hydroxybenzaldehyde to 4-hydroxyphenethyl alcohol using sodium borohydride.
Materials:
-
4-Hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxybenzaldehyde in 100 mL of methanol.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add 1.5 g of sodium borohydride to the solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 50 mL of 1 M HCl to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxyphenethyl alcohol as a solid.
Step 2: Synthesis of this compound
This protocol describes the conversion of 4-hydroxyphenethyl alcohol to this compound via a Mitsunobu reaction. This is an adapted general procedure.[1]
Materials:
-
4-Hydroxyphenethyl Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Acetone cyanohydrin
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of 4-hydroxyphenethyl alcohol and 11.3 g of triphenylphosphine.
-
Add 100 mL of anhydrous THF and stir until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3.7 mL of acetone cyanohydrin via syringe.[2]
-
In a separate flask, prepare a solution of 8.4 mL of DIAD in 20 mL of anhydrous THF.
-
Add the DIAD solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a minimal amount of dichloromethane and add hexanes to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexanes.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | 4-Hydroxyphenethyl Alcohol (Step 1) | This compound (Step 2) |
| Starting Material Mass | 10.0 g (4-Hydroxybenzaldehyde) | 5.0 g (4-Hydroxyphenethyl Alcohol) |
| Product Mass (Typical) | 8.5 - 9.5 g | 4.0 - 4.8 g |
| Yield (Typical) | 84 - 94% | 75 - 90% |
| Appearance | White to off-white solid | White to pale yellow solid |
| Melting Point | 91-93 °C | 56-58 °C[3] |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.
-
Physical Properties:
-
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) - Predicted:
-
δ 7.09 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.78 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 5.0-6.0 (br s, 1H, -OH)
-
δ 2.88 (t, J = 7.2 Hz, 2H, -CH₂-Ar)
-
δ 2.60 (t, J = 7.2 Hz, 2H, -CH₂-CN)
-
-
¹³C NMR (100 MHz, CDCl₃) - Predicted:
-
δ 154.2 (C-OH)
-
δ 129.8 (Ar-CH)
-
δ 129.7 (Ar-C)
-
δ 119.1 (CN)
-
δ 115.8 (Ar-CH)
-
δ 30.9 (-CH₂-Ar)
-
δ 19.8 (-CH₂-CN)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
Broad absorption around 3350 cm⁻¹ (O-H stretch)
-
Aromatic C-H stretching around 3030 cm⁻¹
-
Nitrile (C≡N) stretch around 2250 cm⁻¹ (characteristic)
-
Aromatic C=C stretching around 1610 and 1515 cm⁻¹
-
-
Mass Spectrometry (EI):
-
m/z (%): 147 (M⁺), 107 ([M-CH₂CN]⁺)
-
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product, including the key reagents for each transformation.
Caption: Reagents and transformations in the synthesis.
References
Application Notes and Protocols: 3-(4-Hydroxyphenyl)propionitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-Hydroxyphenyl)propionitrile as a versatile chemical intermediate in pharmaceutical research and development. The document details its application in the synthesis of a potent and selective estrogen receptor β (ERβ) agonist, Diarylpropionitrile (DPN), and outlines the key signaling pathways involved.
Application in the Synthesis of Diarylpropionitrile (DPN)
This compound serves as a crucial building block for the synthesis of Diarylpropionitrile (DPN), a well-characterized and widely used selective estrogen receptor β (ERβ) agonist.[1][2][3][4][5] DPN is a valuable tool for elucidating the physiological and pathological roles of ERβ, making it a significant compound in drug discovery programs targeting hormone-responsive cancers, neurodegenerative diseases, and inflammatory conditions.
The synthesis of DPN from a precursor structurally related to this compound involves a multi-step process. A representative synthetic scheme is outlined below, starting from the related compound 2-(4-methoxyphenyl)acetonitrile. This can be conceptually adapted to start from this compound by appropriate functional group manipulations. The key steps involve the formation of a substituted stilbene, followed by reduction and demethylation to yield the final DPN product.[6]
Key Synthetic Transformations:
-
Stilbene Formation: Base-catalyzed condensation of an arylacetonitrile with an aryl aldehyde.
-
Reduction: Reduction of the stilbene double bond, for instance, using sodium borohydride.
-
Demethylation: Cleavage of methyl ethers to yield the final dihydroxylated product, often achieved with reagents like boron tribromide.
The chirality of DPN is a critical factor in its biological activity, with the R-enantiomer generally exhibiting higher binding affinity and potency for ERβ compared to the S-enantiomer.[1][2][3]
Quantitative Data: Binding Affinity and Potency of DPN
The following tables summarize the in vitro binding affinities and transcriptional potencies of racemic DPN and its enantiomers for the estrogen receptors α (ERα) and β (ERβ). This data highlights the remarkable selectivity of DPN for ERβ.
Table 1: Relative Ligand Binding Affinity (RLA) of DPN Enantiomers for Human ERα and ERβ [2][3]
| Compound | RLA for ERα (%) | RLA for ERβ (%) | ERβ/ERα Selectivity Ratio |
| R-DPN | 0.23 ± 0.07 | 76 ± 12 | 332 |
| S-DPN | 0.38 ± 0.08 | 56 ± 8 | 147 |
| rac-DPN | 0.29 ± 0.05 | 66 ± 9 | 305 |
RLA values are relative to estradiol (100%). Data are presented as mean ± SD.
Table 2: Relative Coactivator Recruitment Potency (RCP) of DPN Enantiomers with SRC3 [3]
| Compound | RCP for ERα (%) | RCP for ERβ (%) |
| R-DPN | 12 ± 3 | 100 ± 15 |
| S-DPN | 6 ± 2 | 80 ± 10 |
| rac-DPN | 9 ± 2 | 90 ± 12 |
RCP values are relative to estradiol (100%). Data are presented as mean ± SD.
Table 3: Relative Estrogenic Potency (RRP) of DPN Enantiomers in a Cellular Transcriptional Assay [3]
| Compound | RRP for ERα (%) | RRP for ERβ (%) | ERβ/ERα Potency Ratio |
| R-DPN | 0.15 ± 0.04 | 4.5 ± 0.8 | 30 |
| S-DPN | 0.08 ± 0.02 | 1.8 ± 0.3 | 22 |
| rac-DPN | 0.11 ± 0.03 | 3.0 ± 0.5 | 27 |
RRP values are relative to estradiol (100%). Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Representative Synthesis of 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN)
This protocol is a representative synthesis adapted from known procedures and illustrates the key chemical transformations.[6]
Step 1: Synthesis of 2,3-Bis(4-methoxyphenyl)acrylonitrile (Stilbene Intermediate)
-
To a solution of 2-(4-methoxyphenyl)acetonitrile (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired stilbene.
Step 2: Reduction of 2,3-Bis(4-methoxyphenyl)acrylonitrile
-
Dissolve the stilbene intermediate (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water).
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain 2,3-bis(4-methoxyphenyl)propanenitrile.
Step 3: Demethylation to Yield DPN
-
Dissolve 2,3-bis(4-methoxyphenyl)propanenitrile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃, 2.5-3.0 eq) in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the crude DPN by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
Estrogen Receptor β (ERβ) Signaling Pathway
DPN, synthesized from this compound as a precursor, selectively activates the ERβ signaling pathway. The diagram below illustrates the classical (genomic) and non-classical (non-genomic) pathways of ERβ activation.
Caption: ERβ Signaling Pathway Activated by DPN.
Experimental Workflow: Synthesis and Evaluation of DPN
The following diagram outlines the general workflow from the starting material to the biological evaluation of the synthesized DPN.
Caption: Workflow for DPN Synthesis and Evaluation.
References
- 1. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. 2,3-BIS(4-HYDROXYPHENYL)-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3-(4-Hydroxyphenyl)propionitrile in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(4-hydroxyphenyl)propionitrile and its relevance in pharmaceutical research. This document details its primary applications, distinguishes it from structurally similar compounds, and provides experimental context for its use and the study of its derivatives.
Overview of this compound
This compound, also known as β-(4-hydroxyphenyl)propionitrile, is an organic compound with the chemical formula C9H9NO.[1][2] It serves as a versatile molecule in various research and development settings. While it is utilized as a research tool for evaluating the biological role of estrogen receptor beta (ERβ), it is crucial to distinguish it from the more extensively studied and potent ERβ agonist, 2,3-bis(4-hydroxyphenyl)propionitrile (DPN).[3][4] Primarily, this compound functions as a key intermediate in the synthesis of more complex molecules.[3][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 17362-17-3[1][2] |
| Molecular Formula | C9H9NO[1][2] |
| Molecular Weight | 147.17 g/mol [1][2][4] |
| Appearance | White to pale cream crystalline powder or lumps[3][6] |
| Melting Point | 56-58°C[3] |
| Boiling Point | 166°C at 8 mmHg[3] |
| Solubility | Insoluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol[3] |
Applications in Pharmaceutical Research
The utility of this compound in pharmaceutical research is primarily centered on its role as a synthetic precursor and a tool for preliminary biological evaluation.
This compound is a valuable starting material or intermediate for the synthesis of various pharmaceuticals and agrochemicals.[3] Its chemical structure, featuring a hydroxyl group and a nitrile group, allows for a range of chemical modifications to build more complex and biologically active molecules.
Caption: Synthetic workflow of this compound.
This compound is used as a tool to investigate the biological functions of ERβ.[3][4] It helps in understanding the mechanisms of action and potential therapeutic applications of drugs that target ERβ, which are important in the development of treatments for various diseases.[3]
A Note on Diarylpropionitrile (DPN): A Key Derivative
In the context of ERβ research, it is essential to discuss 2,3-bis(4-hydroxyphenyl)propionitrile, commonly known as Diarylpropionitrile (DPN). DPN is a synthetic, non-steroidal, and highly selective agonist of ERβ and is frequently the subject of research that might be mistakenly associated with this compound.[7]
DPN is a potent ERβ agonist with an IC50 of 15 nM.[8][9] It exhibits a 70-fold greater binding affinity for ERβ over ERα.[7][10] This selectivity makes DPN an invaluable tool for elucidating the specific roles of ERβ in various physiological and pathological processes.
Table 2: Biological Activity of Diarylpropionitrile (DPN)
| Parameter | Value | Receptor |
| IC50 | 15 nM[8][9] | Estrogen Receptor β (ERβ) |
| Selectivity | 70-fold higher for ERβ than ERα[7][10] | ERβ vs. ERα |
As an ERβ agonist, DPN initiates a signaling cascade upon binding to the receptor. This can lead to various cellular responses, including the modulation of gene expression. The diagram below illustrates a simplified signaling pathway for DPN.
Caption: DPN-mediated ERβ signaling pathway.
Experimental Protocols
The following are generalized protocols relevant to the study of ERβ agonists like DPN, which can be adapted for evaluating compounds such as this compound and its derivatives.
This assay determines the ability of a compound to activate ERβ.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) that is co-transfected with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Plate the cells in a multi-well plate and treat with varying concentrations of the test compound (e.g., DPN as a positive control, this compound).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a suitable assay kit and a plate reader.
-
Data Analysis: Plot the reporter activity against the compound concentration to determine the EC50 value.
Caption: Workflow for an in vitro transactivation assay.
Animal models are used to investigate the in vivo effects of ERβ agonists.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., ovariectomized female mice or rats to reduce endogenous estrogen levels).
-
Compound Administration: Administer the test compound or vehicle control to the animals via a suitable route (e.g., subcutaneous injection, oral gavage).
-
Treatment Period: Continue the treatment for a specified duration depending on the biological question being addressed.
-
Endpoint Measurement: At the end of the study, collect relevant tissues or perform behavioral tests to assess the physiological effects. For example, in studies of DPN, researchers have examined effects on prostatic hyperplasia, inflammation, and neuronal activation.[8][9][11]
-
Analysis: Analyze the collected data using appropriate statistical methods.
Related Metabolites in Research
Research has also extended to metabolites of related compounds. For instance, 3-(4-hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation, indicating its potential role in cardiovascular health.[12] This highlights the importance of studying the metabolic fate and biological activities of such phenolic compounds.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 17362-17-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Diarylpropionitrile - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 2,3-Bis(4-hydroxyphenyl)propionitrile = 98 HPLC 1428-67-7 [merckmillipore.com]
- 10. Effects of 2,3-Bis(4-hydroxyphenyl)-propionitrile on Induction of Polyovular Follicles in the Mouse Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
Analytical Methods for the Detection of 3-(4-Hydroxyphenyl)propionitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)propionitrile is a phenolic compound of interest in various fields, including drug development and metabolic research. Accurate and reliable quantification of this analyte is crucial for understanding its biological roles and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
A comparative summary of the performance characteristics of different analytical platforms for the analysis of phenolic compounds similar to this compound is presented below. It is important to note that these values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.[1]
Data Presentation: Comparative Analysis of Analytical Methods
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| HPLC-UV | 10 - 50 µg/kg[1] | 40 - 100 µg/kg[1] | >0.999[1] | < 6%[1] |
| GC-MS | <0.01 - 0.05 ng/L[2][3] | 0.01 - 0.05 ng/L[2][3] | >0.99 | < 18%[1] |
| LC-MS/MS | 1 - 50 ng/L[1] | 15 ng/mL[4] | >0.99[1][4] | < 13%[4] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of phenolic compounds.
a. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[5]
b. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm or 280 nm.[1]
-
Injection Volume: 20 µL.
c. Data Analysis
Quantification is achieved by constructing a calibration curve from the peak areas of external standards of this compound at known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.
a. Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate. For solid samples, sonication can be employed to improve extraction efficiency.
-
Drying: The extract must be thoroughly dried, as the presence of water can interfere with the derivatization process. This can be achieved by passing the extract through anhydrous sodium sulfate or by evaporation.
-
Derivatization: To increase volatility, the hydroxyl group of this compound needs to be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate the dried extract with the silylating agent at 70°C for 30 minutes.[8]
-
Injection: The derivatized sample is then ready for injection into the GC-MS system.
b. GC-MS Instrumentation and Conditions
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar nonpolar capillary column.[8]
-
Injector Temperature: 280°C.[8]
-
Injection Volume: 1 µL in splitless mode.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[8]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the silylated derivative of this compound should be determined by analyzing a standard.
-
c. Data Analysis
Quantification is performed using a calibration curve generated from derivatized standards. An internal standard, structurally similar to the analyte, is recommended for improved accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the analysis of trace levels of analytes in complex biological matrices.
a. Sample Preparation (Human Plasma)
The sample preparation protocol is similar to that for HPLC-UV, involving protein precipitation, centrifugation, evaporation, and reconstitution. For cleaner samples and pre-concentration, Solid-Phase Extraction (SPE) can be employed.[1]
b. LC-MS/MS Instrumentation and Conditions
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for faster analysis and better resolution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient similar to the HPLC-UV method can be used and optimized for faster run times.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in negative ion mode is typically suitable for phenolic compounds.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions for this compound and an internal standard need to be optimized. This involves determining the precursor ion and the most abundant product ions.
c. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.
Biological Relevance and Signaling Pathway
While this compound itself is not extensively studied for its direct biological signaling, its structural analog, 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN), is a well-known selective agonist for Estrogen Receptor β (ERβ). Understanding the interaction of such compounds with estrogen receptors provides a plausible biological context. Estrogen signaling can occur through nuclear or membrane-initiated pathways.[9][10]
In the nuclear pathway, the ligand binds to ERα or ERβ, which then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, activating gene transcription.[9] In the membrane-initiated pathway, estrogen or its agonists can bind to membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptors (GPER), leading to the rapid activation of various signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[10]
Conclusion
The choice of analytical method for the detection of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and accessible method for relatively high concentrations. GC-MS provides excellent sensitivity but requires a derivatization step. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological samples. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate their own analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ajprui.com [ajprui.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of 3-(4-Hydroxyphenyl)propionitrile and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)propionitrile is a phenolic compound of interest in various fields, including drug discovery and toxicology. Understanding its metabolic fate is crucial for evaluating its biological activity and potential toxicity. In biological systems, it is anticipated that the primary metabolic conversion of this compound involves the hydrolysis of the nitrile group to a carboxylic acid, yielding 3-(4-hydroxyphenyl)propionic acid. This document provides detailed application notes and protocols for the extraction and simultaneous quantitative analysis of this compound and its primary metabolite, 3-(4-hydroxyphenyl)propionic acid, in biological matrices using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway
The metabolic transformation of this compound to 3-(4-hydroxyphenyl)propionic acid is a hydrolytic process. This conversion is a common metabolic pathway for aromatic nitriles in vivo.
Metabolic conversion of the parent compound to its metabolite.
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC method for the simultaneous analysis of this compound and its metabolite, 3-(4-hydroxyphenyl)propionic acid.
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 220 nm and 275 nm |
Table 2: Method Validation Summary
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| This compound | 5 - 1000 | >0.995 | 5 | 85 - 95 | < 10 |
| 3-(4-hydroxyphenyl)propionic acid | 5 - 1000 | >0.995 | 5 | 80 - 90 | < 10 |
Experimental Protocols
Detailed methodologies for sample preparation and HPLC analysis are provided below.
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is suitable for the rapid preparation of plasma samples.
Materials:
-
Human or animal plasma containing the analytes of interest
-
Acetonitrile (HPLC grade), ice-cold
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4 °C
-
Nitrogen evaporator (optional)
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.[1]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract compared to protein precipitation.
Materials:
-
Human or animal plasma
-
Ethyl acetate (HPLC grade)
-
Internal standard (IS) solution
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 800 µL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an HPLC vial for analysis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.
References
Application Note: Quantitative Analysis of 3-(4-Hydroxyphenyl)propionitrile in Human Plasma by LC-MS/MS
Introduction
3-(4-Hydroxyphenyl)propionitrile is a nitrile-containing phenolic compound. It is structurally related to metabolites of dietary polyphenols, which are of significant interest in nutritional and clinical research due to their potential health implications. Accurate quantification of such compounds in biological matrices like plasma is essential for pharmacokinetic studies, biomarker discovery, and understanding the metabolic fate of dietary precursors.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data.
Metabolic Pathway Context
This compound is related to compounds formed from the microbial metabolism of dietary polyphenols, such as flavonoids, in the colon. The general pathway involves the breakdown of complex polyphenols into smaller phenolic acids.[1][2][3] The diagram below illustrates a plausible metabolic pathway leading to related phenylpropionic acids, which are structurally similar to the target analyte.
References
Application Note: 3-(4-Hydroxyphenyl)propionitrile as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing 3-(4-Hydroxyphenyl)propionitrile as a reference standard in chromatographic applications. Detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection are outlined, including system suitability, preparation of standards, and a representative analytical method for quantification. This application note also includes tables with representative quantitative data and a diagram illustrating a relevant biological signaling pathway for a structurally related compound.
Introduction
This compound, also known as phloretin nitrile, is a chemical compound with a nitrile group and a hydroxyphenyl group. Its distinct chemical properties make it a valuable reference standard in various analytical techniques, particularly in chromatography. The use of a well-characterized reference standard is crucial for the accurate quantification and identification of analytes in complex matrices, which is a fundamental requirement in pharmaceutical research and drug development. This document details the application of this compound as a reference standard for chromatographic analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17363-01-8 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 79-82 °C |
| Solubility | Soluble in methanol, ethanol, and acetonitrile. Sparingly soluble in water. |
| Storage | 2-8°C, protected from light and moisture |
Chromatographic Analysis
A representative High-Performance Liquid Chromatography (HPLC) method with UV detection is described below for the quantification of this compound. This method can be adapted and validated for specific applications.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for mobile phase modification)
-
Experimental Protocol: HPLC-UV Method
1. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50, v/v).
-
For improved peak shape, 0.1% formic acid can be added to the aqueous component.
-
Degas the mobile phase before use.
2. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions:
-
A representative set of chromatographic conditions is provided in Table 2.
Table 2: Representative HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
5. System Suitability:
-
Before sample analysis, perform system suitability tests by injecting a working standard solution (e.g., 20 µg/mL) multiple times (n=5).
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
6. Calibration Curve:
-
Inject the prepared working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
7. Sample Analysis:
-
Prepare sample solutions by dissolving the material to be tested in a suitable solvent and diluting with the mobile phase to a concentration within the calibration range.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Representative Quantitative Data
The following tables summarize representative quantitative data obtained from a method validation study for the HPLC-UV analysis of this compound.
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~4.5 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (%) | ≤ 2.0% | 0.3% |
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 1.5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a reference standard in a chromatographic analysis.
Investigating the In Vivo Metabolism of 3-(4-Hydroxyphenyl)propionitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the in vivo metabolism of 3-(4-Hydroxyphenyl)propionitrile. This document outlines the expected metabolic pathways, detailed experimental protocols for in vivo studies, and analytical methods for the identification and quantification of the parent compound and its metabolites.
Introduction
This compound is a chemical compound of interest in various research fields. Understanding its metabolic fate within a living organism is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile. In vivo metabolism studies are essential to identify the enzymatic processes that modify the compound and the resulting metabolites that are formed and excreted.
Based on its chemical structure, this compound is expected to undergo metabolism primarily at two sites: the nitrile group and the phenolic hydroxyl group. The nitrile moiety can be hydrolyzed to a carboxylic acid, potentially via an intermediate amide. The phenolic hydroxyl group is susceptible to phase II conjugation reactions, namely glucuronidation and sulfation, which facilitate excretion.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through the following pathways:
-
Hydrolysis of the Nitrile Group: The nitrile group can be enzymatically hydrolyzed to a carboxylic acid, forming 3-(4-Hydroxyphenyl)propionic acid. This reaction may be catalyzed by nitrilase enzymes or could proceed through a two-step process involving nitrile hydratase to form an amide intermediate, 3-(4-Hydroxyphenyl)propionamide, which is then further hydrolyzed by an amidase.
-
Phase II Conjugation: The phenolic hydroxyl group is a primary site for conjugation reactions.
-
Cytochrome P450-mediated Oxidation: While the primary routes are expected to be hydrolysis and conjugation, cytochrome P450 (CYP) enzymes could potentially be involved. CYPs can mediate the oxidation of the aromatic ring or contribute to the metabolism of the nitrile group, which in some cases can lead to the release of cyanide.[6][7][8][9] Specifically, CYP3A4 has been shown to convert cyano groups to amides.[6]
The following diagram illustrates the predicted metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols
This section provides detailed protocols for an in vivo metabolism study of this compound in a rat model.
Animal Study Protocol
Objective: To determine the metabolic profile of this compound in rats following oral administration and to identify and quantify the parent compound and its metabolites in urine and feces.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound (analytical grade)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
-
Metabolic cages for individual housing and separate collection of urine and feces
-
Standard laboratory animal diet and water
-
Analytical standards of predicted metabolites (if available)
Procedure:
-
Acclimation: House rats individually in standard cages for at least one week to acclimate to the facility conditions (12-hour light/dark cycle, controlled temperature and humidity). Provide ad libitum access to standard chow and water.
-
Dosing:
-
Fast the rats overnight (approximately 16 hours) before dosing, with continued access to water.
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of this compound (e.g., 100 mg/kg) by oral gavage. A control group should receive the vehicle only.
-
-
Sample Collection:
-
Immediately after dosing, place each rat in an individual metabolic cage.
-
Collect urine and feces at the following time intervals: 0-8, 8-24, 24-48, and 48-72 hours post-dose.
-
Measure and record the volume of urine and the weight of feces collected at each interval.
-
Store samples immediately at -80°C until analysis.
-
-
Termination: At the end of the collection period (72 hours), euthanize the animals according to approved institutional guidelines.
Sample Preparation Protocol
Objective: To extract the parent compound and its metabolites from urine and feces for analysis.
Materials:
-
Collected urine and fecal samples
-
β-glucuronidase and sulfatase enzymes
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Urine Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Take an aliquot of urine (e.g., 1 mL) and adjust the pH to 5.0 with acetate buffer.
-
To hydrolyze conjugated metabolites, add β-glucuronidase and sulfatase and incubate at 37°C for 2-4 hours.
-
Stop the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Fecal Sample Preparation:
-
Thaw fecal samples and homogenize with water or a suitable buffer (e.g., 1:4 w/v).
-
Take an aliquot of the homogenate and extract with three volumes of an organic solvent (e.g., ethyl acetate or a mixture of methanol and acetonitrile).
-
Vortex vigorously and centrifuge at 10,000 x g for 15 minutes.
-
Collect the organic supernatant. Repeat the extraction process two more times.
-
Pool the organic extracts and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent. This extract can be further cleaned up using SPE as described for urine samples.
Analytical Methodology
Objective: To identify and quantify this compound and its metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a reverse-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Typical MS/MS Conditions:
-
Ionization Mode: ESI positive and negative modes to detect a wide range of metabolites.
-
Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the parent compound and each potential metabolite.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Quantitative Analysis of this compound and its Metabolites in Rat Urine (0-72h)
| Analyte | Mean Concentration (µg/mL) ± SD | % of Administered Dose |
| This compound | ||
| 3-(4-Hydroxyphenyl)propionic acid | ||
| 3-(4-Hydroxyphenyl)propionamide | ||
| Parent-Glucuronide Conjugate | ||
| Parent-Sulfate Conjugate | ||
| Acid-Glucuronide Conjugate | ||
| Acid-Sulfate Conjugate |
Table 2: Quantitative Analysis of this compound and its Metabolites in Rat Feces (0-72h)
| Analyte | Mean Concentration (µg/g) ± SD | % of Administered Dose |
| This compound | ||
| 3-(4-Hydroxyphenyl)propionic acid | ||
| 3-(4-Hydroxyphenyl)propionamide |
Experimental Workflow
The overall experimental workflow for the in vivo metabolism study is depicted below.
Caption: Experimental workflow for the in vivo metabolism study.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developmental alteration of hepatic UDP-glucuronosyltransferase and sulphotransferase towards androsterone and 4-nitrophenol in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)propionitrile
Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)propionitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and direct method is the nucleophilic substitution reaction (SN2) of a 4-hydroxyphenethyl halide (e.g., 4-(2-bromoethyl)phenol or 4-(2-chloroethyl)phenol) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This one-step process is generally efficient and avoids the need for complex protecting group strategies.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several factors significantly influence the reaction yield:
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Choice of Halide: The reactivity of the starting material follows the order I > Br > Cl. While 4-(2-bromoethyl)phenol is more reactive, 4-(2-chloroethyl)phenol can also be used, potentially requiring more forcing conditions.
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Solvent: The choice of solvent is crucial to prevent side reactions. Polar aprotic solvents like DMSO or DMF are often preferred as they effectively dissolve the cyanide salt and promote the SN2 reaction. Using ethanol is also common, but it's essential to use anhydrous conditions to minimize the formation of the corresponding ethyl ether as a byproduct.
-
Temperature: The reaction temperature needs to be carefully optimized. Higher temperatures can increase the reaction rate but may also promote side reactions like elimination or polymerization. A typical temperature range is between 60-100 °C.
-
Cyanide Source: Sodium cyanide and potassium cyanide are the most common sources. The solubility of the cyanide salt in the chosen solvent will impact the reaction rate.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate and yield, especially in biphasic systems.[1][2]
Q3: What are the common side reactions and by-products I should be aware of?
A3: The primary side reactions include:
-
Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated by the cyanide ion (which is basic) or any other base present, and the resulting phenoxide can react with the starting halide to form a polymeric ether by-product.[3][4]
-
Elimination Reaction (E2): The cyanide ion can act as a base, leading to the elimination of HBr or HCl from the starting material to form 4-vinylphenol. This is more likely with secondary halides and at higher temperatures.
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile product can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially under basic or acidic workup conditions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through a combination of techniques:
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Extraction: After the reaction, an aqueous workup is necessary to remove inorganic salts. The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and by-products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexane) can yield a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature or time. 2. Poor solubility of the cyanide salt. 3. Deactivated starting halide. | 1. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time. 2. Use a more polar aprotic solvent like DMSO or DMF. Consider using a phase transfer catalyst to improve solubility and reactivity.[1][2] 3. Ensure the starting 4-hydroxyphenethyl halide is of good quality and has not degraded. |
| Formation of a Significant Amount of Polymeric By-product | Williamson ether synthesis is occurring due to the reaction of the phenolic hydroxyl group.[3][4] | 1. Use a less polar solvent to disfavor the formation of the phenoxide. 2. Carefully control the stoichiometry of the cyanide salt to avoid a large excess. 3. Consider protecting the phenolic hydroxyl group as an acetate or silyl ether before the cyanation step, followed by deprotection. |
| Presence of 4-Vinylphenol as a Major By-product | The reaction is favoring the E2 elimination pathway. | 1. Lower the reaction temperature. 2. Use a less sterically hindered base if one is being added separately from the cyanide source. 3. Ensure the cyanide salt is not excessively basic or consider a different cyanide source. |
| Product is an Oil and Difficult to Crystallize | Presence of impurities that are inhibiting crystallization. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Try different solvent systems for recrystallization. 3. Use a seed crystal to induce crystallization. |
| Nitrile group is hydrolyzed during workup | The workup conditions are too acidic or basic, and/or the temperature is too high. | 1. Perform the aqueous workup at a lower temperature. 2. Use a mild acid or base for neutralization and avoid prolonged exposure to strong acidic or basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of this compound from 4-(2-bromoethyl)phenol.
Materials:
-
4-(2-bromoethyl)phenol
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-bromoethyl)phenol (1 equivalent) in anhydrous DMF.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Additive | Yield (%) |
| 1 | 4-(2-bromoethyl)phenol | NaCN | DMF | 80 | 5 | None | ~85 |
| 2 | 4-(2-bromoethyl)phenol | KCN | Ethanol | 80 (reflux) | 8 | None | ~75 |
| 3 | 4-(2-chloroethyl)phenol | NaCN | DMSO | 100 | 12 | None | ~60 |
| 4 | 4-(2-bromoethyl)phenol | NaCN | Toluene/H₂O | 90 | 6 | TBAB (5 mol%) | ~92 |
Note: The yields presented in this table are approximate and can vary based on the specific experimental setup and purity of reagents.
Visualizations
Diagram 1: Synthetic Pathway
References
Technical Support Center: Purification of Crude 3-(4-Hydroxyphenyl)propionitrile
Welcome to the technical support center for the purification of crude 3-(4-Hydroxyphenyl)propionitrile. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition during synthesis and workup. Depending on the synthetic route, which often involves the reaction of a phenol derivative with a nitrile-containing reagent, potential impurities may include:
-
Unreacted starting materials: Such as 4-hydroxyphenethyl alcohol or its derivatives.
-
Polymerized material: Acrylonitrile and related reagents are prone to polymerization.
-
Side-products: Isomeric products or byproducts from reactions involving the phenolic hydroxyl group.
-
Solvent residues: Residual solvents from the reaction and extraction steps.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is a good initial choice for removing small amounts of impurities from a solid product.
-
Column chromatography is effective for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily crude products.
-
Vacuum distillation can be employed for thermally stable liquids or low-melting solids to separate components based on their boiling points. Given that this compound has a boiling point of 166°C at 8 mmHg, this method is viable.
Q3: My purified this compound is discolored (e.g., pink, brown). What could be the cause?
A3: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, or trace metal contaminants. To minimize discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Q4: Can I use activated charcoal to decolorize my product?
A4: Yes, activated charcoal can be effective in removing colored impurities. It is typically used during the recrystallization process. After dissolving the crude product in a hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before being filtered hot to remove the charcoal. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the overall yield.
Troubleshooting Guides
Recrystallization
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Solution |
| Solution is not saturated. | Evaporate some of the solvent to concentrate the solution. |
| Supersaturation has not been reached. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound if available. |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Perform solvent screening to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. |
Problem: The product "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. The melting point of this compound is 56-58°C. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities. | The impurities may be lowering the melting point of your compound. Consider a preliminary purification step like column chromatography. |
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase. | The polarity of the eluent may be too high or too low. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., from 9:1 hexane:ethyl acetate to 7:3). |
| Column overloading. | Too much crude material was loaded onto the column for its size. Use a larger column or reduce the amount of sample. |
| Column packing issues. | The silica gel may not be packed uniformly, leading to channeling. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Problem: The compound is streaking or tailing on the TLC plate and column.
| Possible Cause | Solution |
| Interaction with silica gel. | The phenolic hydroxyl group can interact strongly with the acidic silanol groups on the silica gel. Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape. |
| Compound is degrading on the silica. | Assess the stability of your compound on a silica TLC plate over time. If degradation is observed, consider using a less acidic stationary phase like alumina or a different purification technique. |
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature and pressure.
| Possible Cause | Solution |
| Inaccurate pressure reading. | Ensure your vacuum gauge is functioning correctly and that the system is free of leaks. |
| Presence of non-volatile impurities. | High-boiling impurities can elevate the boiling point of the mixture. |
| Bumping or uneven boiling. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full. |
Problem: The product decomposes during distillation.
| Possible Cause | Solution |
| Temperature is too high. | Ensure the heating mantle is set to the appropriate temperature and that the vacuum is sufficiently low to allow distillation at a lower temperature. |
| Prolonged heating. | Minimize the time the compound is exposed to high temperatures. A well-insulated distillation setup can improve efficiency. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. Potential solvents to screen include toluene, isopropyl acetate, or mixtures of ethanol and water. The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good mobile phase will give the desired product an Rf value of around 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Experimental Workflows
Caption: A typical workflow for the recrystallization of a solid compound.
Caption: A standard workflow for purification by silica gel column chromatography.
Stability of 3-(4-Hydroxyphenyl)propionitrile under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(4-Hydroxyphenyl)propionitrile under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its two main functional groups: the phenolic hydroxyl group and the nitrile group. Key factors that can lead to degradation include:
-
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation processes. Phenolic compounds, in general, show increased degradation at higher temperatures.[1][2][3][4][5]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of phenolic compounds.[1][3]
-
Oxidizing Agents: The phenolic ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing reagents.[6][7]
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.[3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to form either 3-(4-hydroxyphenyl)propionamide or further to 3-(4-hydroxyphenyl)propionic acid. This reaction can be catalyzed by either acid or base.
-
Oxidation of the Phenolic Ring: The phenolic hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidation. This can lead to the formation of quinone-type structures and potentially polymerization.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[8] A tightly sealed container is recommended to protect it from moisture and air. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[9][10] The safety data sheet recommends storing the container tightly closed in a dry, cool, and well-ventilated place.[11]
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. At neutral pH and room temperature, it is expected to be relatively stable for short periods. However, in acidic or basic aqueous solutions, hydrolysis of the nitrile group may occur. It is recommended to prepare fresh solutions for experiments and to store stock solutions at low temperatures.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Confirm the identity of the new peaks using mass spectrometry. Review experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. Prepare fresh samples and re-analyze. |
| Contamination of solvents or reagents. | Use high-purity solvents and fresh reagents. Filter all solutions before use. | |
| Poor peak shape (tailing or fronting) in HPLC | Inappropriate mobile phase pH. | For acidic compounds like phenols, a slightly acidic mobile phase can improve peak shape. |
| Column degradation. | Check the column's performance with a standard compound. If performance has declined, wash the column according to the manufacturer's instructions or replace it. | |
| Sample overload. | Reduce the concentration or injection volume of your sample. | |
| Inconsistent retention times in HPLC | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH. | |
| Column not properly equilibrated. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. | |
| Loss of compound during sample preparation | Adsorption to plasticware. | Use glass or polypropylene labware where possible. |
| Degradation due to inappropriate pH or temperature. | Maintain neutral pH and keep samples cool during preparation. |
Stability Profile Summary
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Labile | 3-(4-Hydroxyphenyl)propionic acid, 3-(4-Hydroxyphenyl)propionamide |
| Neutral (pH 7) | Relatively Stable | Minimal degradation expected | |
| Basic (e.g., 0.1 M NaOH) | Labile | 3-(4-Hydroxyphenyl)propionate, 3-(4-Hydroxyphenyl)propionamide | |
| Oxidative | 3% H₂O₂ | Potentially Labile | Oxidized phenolic ring (e.g., quinones), polymeric material |
| Thermal | 60°C (Solid) | Relatively Stable | Minimal degradation expected |
| 60°C (Solution) | Moderately Stable | Hydrolysis and oxidation products | |
| Photolytic | UV/Vis Light | Potentially Labile | Oxidized and polymeric products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for stress testing of pharmaceuticals.[12][13][14]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
-
Neutralize the sample with an equivalent amount of 1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation
-
Solid State: Place a thin layer of the solid compound in a hot air oven at 80°C for 48 hours. At various time points, weigh a portion of the sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
Solution State: Reflux the stock solution at 80°C for 48 hours. At various time points, withdraw an aliquot, cool it to room temperature, and dilute for HPLC analysis.
Photolytic Degradation
-
Expose the stock solution in a transparent container to a photostability chamber with a light source that provides both UV and visible light (e.g., consistent with ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples.
-
Dilute to a suitable concentration for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound | 17362-17-3 [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. asianjpr.com [asianjpr.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Degradation products of 3-(4-Hydroxyphenyl)propionitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 3-(4-Hydroxyphenyl)propionitrile in solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
Based on the chemical structure, which includes a nitrile group and a phenol group, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions. This typically occurs in a two-step process, first forming an intermediate amide (3-(4-hydroxyphenyl)propanamide), which can then be further hydrolyzed to the corresponding carboxylic acid (3-(4-hydroxyphenyl)propionic acid).
-
Oxidation: The phenolic hydroxyl group (-OH) is prone to oxidation.[1] This can lead to the formation of colored degradation products, such as quinone-type structures.[1] The benzylic position is also a potential site for oxidation.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation. Phenolic compounds can form phenoxy radicals, which may lead to polymerization or further oxidative degradation.[1]
Q2: What are the likely degradation products of this compound?
The primary degradation products expected are:
-
3-(4-hydroxyphenyl)propanamide: Formed via partial hydrolysis of the nitrile group.
-
3-(4-hydroxyphenyl)propionic acid: Formed via complete hydrolysis of the nitrile group.[2]
-
Quinone-type structures: Arising from the oxidation of the phenol ring.
Q3: How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. A reversed-phase HPLC method with UV detection would be a suitable starting point for method development.[1] This method should be capable of separating the parent compound from its degradation products and any process-related impurities.[3]
Q4: I am not observing any degradation in my forced degradation study. What should I do?
If you do not observe degradation, your stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Elevate the temperature.
-
Extend the duration of the study.
-
For photostability studies, ensure the light source has the appropriate intensity and wavelength.
A reasonable goal is to achieve 5-20% degradation of the parent compound. Over-stressing the molecule can lead to secondary degradation products that may not be relevant to the compound's actual stability.[1]
Troubleshooting Guides
HPLC Analysis Issues
This guide addresses common problems encountered during the HPLC analysis of this compound and its degradation products.
| Issue | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase.[1] | - Use an end-capped column or a column with a polar-embedded phase to minimize silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.[1] - Flush the column with a strong solvent to remove contaminants.[1] |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration.[1][4] | - Ensure the mobile phase is thoroughly mixed and degassed.[1][5] - Use a column oven to maintain a consistent temperature.[1][5] - Allow sufficient time for the column to equilibrate with the mobile phase before injections.[1][5] |
| Ghost Peaks | Contaminated mobile phase, sample carryover, or late eluting compounds from previous injections.[1] | - Use high-purity solvents and prepare fresh mobile phase.[1] - Implement a robust needle wash protocol in the autosampler.[1] - Extend the run time to ensure all components from the previous injection have eluted.[1] |
| Baseline Noise or Drift | Air bubbles in the system, detector lamp instability, or contaminated mobile phase.[5][6] | - Degas the mobile phase thoroughly.[5] - Allow the detector lamp to warm up properly. - Use freshly prepared, high-purity mobile phase.[5] |
| No Peaks or Low Sensitivity | Leak in the system, incorrect detector settings, or sample degradation.[4][6] | - Check the system for any leaks.[7] - Ensure the detector wavelength is appropriate for your analytes. - Verify sample integrity and concentration. |
Data Presentation
Forced Degradation Study of this compound
The following table summarizes hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of this compound.
| Stress Condition | Time | % this compound Remaining | % 3-(4-hydroxyphenyl)propanamide | % 3-(4-hydroxyphenyl)propionic acid | % Other Degradants |
| 1 M HCl | 24h at 60°C | 85.2 | 8.1 | 4.5 | 2.2 |
| 1 M NaOH | 8h at 60°C | 78.9 | 5.3 | 12.8 | 3.0 |
| 30% H₂O₂ | 24h at RT | 82.1 | 2.5 | 1.1 | 14.3 (Oxidative) |
| Heat (Solid) | 48h at 80°C | 98.5 | Not Detected | Not Detected | 1.5 |
| Heat (Solution) | 48h at 80°C | 95.3 | 2.1 | 1.0 | 1.6 |
| Photostability (UV) | 7 days | 90.7 | 1.8 | 0.9 | 6.6 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at various intervals and dilute for HPLC analysis.[1]
-
-
Thermal Degradation:
-
Solid State: Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Solution State: Reflux a solution of the compound at 80°C for 48 hours.
-
Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.[1]
-
-
Photodegradation:
-
Expose a solution of the compound to a UV light source (e.g., 1.2 million lux-hours) for 7 days.
-
A control sample should be kept in the dark under the same conditions.
-
Prepare samples for HPLC analysis.[3]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Postulated degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(4-Hydroxyphenyl)propionic acid 98 501-97-3 [sigmaaldrich.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)propionitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-(4-hydroxyphenyl)propionitrile and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Cyanation of 4-Hydroxyphenethyl Halides
-
Question: I am attempting to synthesize this compound from 4-hydroxyphenethyl bromide via nucleophilic substitution with sodium cyanide, but I am observing a very low yield. What are the potential causes and how can I improve the reaction?
-
Answer: Low yields in the cyanation of 4-hydroxyphenethyl halides can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.
-
Side Reactions: The hydroxyl group of the phenol can be deprotonated by the cyanide salt, which is a base. This phenoxide can then react with the starting material or product, leading to polymerization or other side products.
-
Solution: Consider using a milder cyanide source or a phase-transfer catalyst to minimize the basicity in the reaction medium.[1] Alternatively, protecting the phenolic hydroxyl group as an ether (e.g., methoxymethyl (MOM) or silyl ether) can prevent this side reaction. The protecting group can be removed in a subsequent step.
-
Elimination Reactions: As 4-hydroxyphenethyl bromide is a primary halide, E2 elimination to form 4-vinylphenol can compete with the desired SN2 substitution, especially at higher temperatures.
-
Solution: Employ milder reaction temperatures and a less sterically hindered cyanide source. Using a polar aprotic solvent like DMSO or DMF can also favor the SN2 pathway.[1]
-
Issue 2: Catalyst Poisoning in Palladium-Catalyzed Cyanation
-
Question: I am using a palladium-catalyzed cross-coupling reaction to introduce the nitrile group to an aryl halide precursor of a this compound derivative, but the reaction seems to stall. What could be causing this?
-
Answer: Catalyst deactivation, or "poisoning," is a common issue in palladium-catalyzed cyanation reactions.[2]
-
Cause: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive palladium-cyanide complexes and halting the catalytic cycle.[2]
-
Solution 1: Use of less soluble cyanide sources: Employing cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can help maintain a low concentration of free cyanide ions, thus preventing catalyst poisoning.[2]
-
Solution 2: Ligand Selection: The choice of ligand is crucial. Bulky electron-rich phosphine ligands, such as XPhos, can shield the palladium center and prevent the displacement of the ligand by cyanide, thereby maintaining catalyst activity.[3]
-
Solution 3: Gradual Addition: A slow addition of a soluble cyanide source can also help to keep the concentration of free cyanide low throughout the reaction.
-
Issue 3: Formation of Impurities during the Sandmeyer Reaction
-
Question: I am using the Sandmeyer reaction to convert a 4-aminophenethyl precursor to the corresponding nitrile, but I am observing significant byproduct formation. How can I minimize these impurities?
-
Answer: The Sandmeyer reaction, while effective, can lead to several side products.
-
Phenol Formation: A common side product is the corresponding phenol, formed from the reaction of the diazonium salt with water.[4]
-
Solution: Ensure that the diazotization and the subsequent cyanation are carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt and its reaction with water.
-
Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds as byproducts.[5][6]
-
Solution: The use of a stoichiometric amount of the copper(I) cyanide salt can help to favor the desired cyanation pathway over radical-radical coupling reactions.
-
Issue 4: Difficulty in Purifying the Polar Nitrile Product
-
Question: My crude product, a this compound derivative, is highly polar, and I am struggling to purify it using standard column chromatography on silica gel. What purification strategies can I employ?
-
Answer: The purification of polar nitriles can indeed be challenging due to their strong interaction with silica gel.
-
Solution 1: Reversed-Phase Chromatography: Consider using reversed-phase column chromatography with a C18-functionalized silica gel. A gradient elution with a mixture of water and a polar organic solvent like methanol or acetonitrile is often effective for separating polar compounds.
-
Solution 2: Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent mixtures to find conditions that provide good crystal formation and efficient removal of impurities.
-
Solution 3: Acid-Base Extraction: The phenolic hydroxyl group allows for the use of acid-base extraction. The product can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified product, which can then be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The primary synthetic strategies include:
-
Nucleophilic Substitution: Reaction of a 4-hydroxyphenethyl halide (e.g., bromide) with a cyanide salt (e.g., NaCN, KCN).
-
Palladium-Catalyzed Cyanation: Cross-coupling of an aryl halide or triflate precursor with a cyanide source, catalyzed by a palladium complex.[2][3][7][8][9] This method is particularly useful for building substituted aromatic nitriles.
-
Sandmeyer Reaction: Conversion of an aromatic amine precursor to a diazonium salt, which is then reacted with a copper(I) cyanide salt.[4][5][6][10]
-
Hydrocyanation of 4-Vinylphenol: The addition of hydrogen cyanide across the double bond of 4-vinylphenol.
Q2: Should I protect the phenolic hydroxyl group during the synthesis?
A2: The necessity of protecting the phenol group depends on the chosen synthetic route and the specific reagents used.
-
In nucleophilic substitution reactions with strong bases or nucleophiles, protection is often advisable to prevent deprotonation and subsequent side reactions.
-
In palladium-catalyzed cyanations , modern catalyst systems often show good tolerance for free hydroxyl groups, making protection unnecessary.[3]
-
For the Sandmeyer reaction , the acidic conditions of the diazotization step generally do not require protection of the phenol.
Q3: What are the key parameters to optimize for a successful palladium-catalyzed cyanation?
A3: The critical parameters to consider for optimization are:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is paramount for achieving high catalytic activity and stability.[3]
-
Cyanide Source: The nature of the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) influences the reaction rate and catalyst stability.[2]
-
Solvent: The solvent system can significantly impact the solubility of reagents and the reaction outcome. For instance, aqueous solvent mixtures have been shown to be effective in some mild cyanation protocols.[3][7][8]
-
Temperature: While many modern methods operate at or near room temperature, some substrates may require heating to achieve a reasonable reaction rate.[3]
-
Base: In some protocols, the addition of a base is necessary to facilitate the catalytic cycle.
Data Presentation: Comparison of Reaction Conditions for Cyanation
Table 1: Palladium-Catalyzed Cyanation of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | XPhos (4) | Zn(CN)₂ | 1,4-Dioxane | 100 | 12 | 85-95 | [2] |
| P1 Precatalyst (2-5) | - | Zn(CN)₂ | H₂O/THF (5:1) | rt - 40 | 18 | 80-93 | [3] |
| NiCl₂(dppf) (5) | - | K₄[Fe(CN)₆] | NMP | 120 | 24 | 70-90 | Adapted from[11] |
P1 Precatalyst: A palladacycle-based precatalyst. NMP: N-Methyl-2-pyrrolidone.
Experimental Protocols
Protocol 1: General Procedure for Mild Palladium-Catalyzed Cyanation of a 4-Bromo-Substituted Phenethyl Derivative
This protocol is adapted from the work of Cohen and Buchwald.[3][7][8]
-
Reagent Preparation: To an oven-dried vial equipped with a stir bar, add the 4-bromo-substituted phenethyl derivative (1.0 mmol), zinc cyanide (0.6 mmol), and the palladium precatalyst (e.g., P1, 0.02-0.05 mmol).
-
Reaction Setup: The vial is sealed with a septum and purged with argon. A mixture of degassed THF and water (1:5, 3.0 mL) is then added via syringe.
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature or heated to 40 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by crystallization to afford the desired this compound derivative.
Mandatory Visualizations
Caption: General workflow for the palladium-catalyzed cyanation.
Caption: Troubleshooting logic for low yield in different cyanation methods.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Preventing contamination in experiments with 3-(4-Hydroxyphenyl)propionitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propionitrile. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on preventing contamination and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 4-hydroxyhydrocinnamonitrile, is a phenolic compound.[1][2] It is utilized as a research tool, particularly in studies evaluating the biological role of the estrogen receptor beta (ERβ), and serves as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[3]
Q2: How should this compound be properly stored to prevent degradation and contamination?
To ensure stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and air. For long-term storage, refrigeration at 2-8°C is recommended. As with many phenolic compounds, it is susceptible to degradation from light, heat, and oxidative conditions.
Q3: What are the common sources of contamination when working with this compound?
Contamination can arise from several sources, including:
-
Synthesis Byproducts: Impurities from the manufacturing process, such as unreacted starting materials or side-products.
-
Environmental Contaminants: Airborne dust, microorganisms, and leachates from plasticware can introduce contaminants.
-
Cross-Contamination: Residues from previously used glassware or instruments.
-
Solvent Impurities: Impurities present in the solvents used for dissolution or chromatography.
-
Degradation Products: The compound can degrade over time, especially when exposed to light, high temperatures, or non-neutral pH, leading to the formation of impurities.[4]
Q4: What are the initial steps I should take if I suspect my experiment is contaminated?
If you suspect contamination, it is crucial to systematically identify the source.
-
Analyze the Compound: Use analytical techniques like HPLC or LC-MS to check the purity of your starting material.
-
Blank Experiments: Run a blank experiment with only the solvent and reagents (without the compound) to check for background contamination.
-
Review Handling Procedures: Carefully review your experimental workflow to identify potential points of cross-contamination or environmental exposure.
-
Fresh Reagents: Prepare fresh solutions with high-purity solvents and reagents.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Contamination of this compound or reagents.
Troubleshooting Steps:
-
Purity Check:
-
Analyze the purity of your this compound stock using HPLC. Look for unexpected peaks that may indicate impurities.
-
If impurities are detected, purify the compound by recrystallization.
-
-
Solvent and Reagent Blanks:
-
Run control experiments using only the solvents and reagents to identify any interfering substances.
-
-
Glassware and Equipment Cleaning:
-
Ensure all glassware is scrupulously cleaned, for example, by washing with a suitable solvent, followed by rinsing with high-purity water and drying in an oven.
-
Clean instrument injection ports and columns according to the manufacturer's recommendations.
-
Issue 2: Degradation of the Compound During Experimentation
Possible Cause: Sensitivity of the phenolic hydroxyl group to experimental conditions. Phenolic compounds can be unstable at high pH and elevated temperatures.[4][5]
Troubleshooting Steps:
-
pH Control:
-
Maintain a slightly acidic to neutral pH (around 6-7.5) in your experimental solutions, unless the protocol specifically requires otherwise. Phenolic compounds are generally more stable in acidic conditions.[6]
-
Use appropriate buffer systems to maintain a stable pH.
-
-
Temperature Management:
-
Perform experiments at a controlled room temperature or on ice if the compound shows signs of thermal instability.
-
Avoid prolonged exposure to high temperatures.
-
-
Light Protection:
-
Work in a fume hood with the sash down to minimize light exposure.
-
Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general guideline for the purification of solid this compound. The choice of solvent is critical and may require some preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol/water mixture, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To promote further crystallization, you can place the flask in an ice bath.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product and analyze its purity by HPLC or other suitable analytical methods.
Protocol 2: Assessing the Stability of this compound
This protocol describes a method to evaluate the stability of the compound under different pH and temperature conditions.
Materials:
-
Purified this compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
High-purity water
-
HPLC system
-
Temperature-controlled incubators or water baths
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation:
-
For pH stability: Dilute the stock solution in buffers of different pH values to a final concentration suitable for HPLC analysis.
-
For temperature stability: Aliquot the stock solution into vials.
-
-
Incubation:
-
pH stability: Incubate the prepared solutions at a constant temperature (e.g., room temperature or 37°C).
-
Temperature stability: Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.
Data Presentation:
The quantitative data from the stability study can be summarized in the following tables:
Table 1: Effect of pH on the Stability of this compound at [Temperature]°C
| pH | Time (hours) | Concentration (µg/mL) | % Degradation |
| 4 | 0 | 0 | |
| 24 | |||
| 48 | |||
| 7 | 0 | 0 | |
| 24 | |||
| 48 | |||
| 9 | 0 | 0 | |
| 24 | |||
| 48 |
Table 2: Effect of Temperature on the Stability of this compound at pH [pH value]
| Temperature (°C) | Time (hours) | Concentration (µg/mL) | % Degradation |
| 4 | 0 | 0 | |
| 24 | |||
| 48 | |||
| 25 | 0 | 0 | |
| 24 | |||
| 48 | |||
| 40 | 0 | 0 | |
| 24 | |||
| 48 |
Protocol 3: Estrogen Receptor Beta (ERβ) Competitive Binding Assay
This protocol is adapted from established methods and can be used to assess the binding affinity of this compound to ERβ.[8]
Materials:
-
Recombinant human ERβ protein
-
Radiolabeled estradiol ([³H]E₂)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and scintillation cocktail
-
Filter plates and vacuum manifold
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of unlabeled this compound and a constant concentration of [³H]E₂ in the assay buffer.
-
Binding Reaction: In a 96-well filter plate, add the assay buffer, recombinant ERβ protein, [³H]E₂, and varying concentrations of this compound (or unlabeled estradiol as a positive control).
-
Incubation: Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]E₂ from the free [³H]E₂ by vacuum filtration through the filter plate.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]E₂ against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂).
Visualizations
Estrogen Receptor Beta (ERβ) Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen receptor beta. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating gene transcription.[9][10][11]
Caption: Estrogen Receptor Beta (ERβ) Genomic Signaling Pathway.
Experimental Workflow: Contamination Troubleshooting
This workflow outlines the logical steps to follow when troubleshooting suspected contamination in your experiments.
Caption: A logical workflow for troubleshooting experimental contamination.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of 3-(4-Hydroxyphenyl)propionitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-(4-Hydroxyphenyl)propionitrile.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and metabolites.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[3][4][5]
Q2: What are the common indicators that matrix effects may be affecting my assay?
A2: Key indicators of matrix effects include poor reproducibility of results between samples, inaccurate quantification, non-linear calibration curves, and a general decrease in assay sensitivity.[6] You may also observe inconsistent peak areas for quality control (QC) samples, especially when analyzing different batches or lots of a biological matrix.
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to identify specific retention times where ion suppression or enhancement occurs.[7][8] A solution of this compound is infused continuously into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal for the analyte indicates the presence of matrix effects at that time point.[6][7]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[9] It involves comparing the analyte's signal response in a neat (clean) solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[5] The resulting ratio, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[9]
Q4: What are the most common sources of matrix effects in biological samples like plasma or urine?
A4: In biological matrices, phospholipids and salts are major contributors to matrix effects, particularly ion suppression.[10] Phospholipids are notorious for co-eluting with many analytes in reversed-phase chromatography and interfering with the electrospray ionization (ESI) process. Other endogenous compounds that are structurally similar to this compound can also cause interference.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to diagnosing and mitigating matrix effects.
Guide 1: Systematic Troubleshooting Workflow
If you observe inaccurate or irreproducible results for this compound, follow the workflow below to identify and resolve the underlying issues.
Caption: Troubleshooting workflow for matrix effects.
Guide 2: Selecting a Sample Preparation Method
Effective sample preparation is the most critical step in minimizing matrix effects.[10] The choice of technique depends on the complexity of the matrix and the required sensitivity.
Caption: Decision guide for sample preparation methods.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness and characteristics of common sample preparation techniques for mitigating matrix effects.
| Technique | Principle | Effectiveness in Removing Phospholipids | Typical Analyte Recovery | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low. Often results in significant residual phospholipids.[11] | Good, but non-selective. | (+) Fast, simple, inexpensive. (-) Produces the "dirtiest" extract, leading to significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High. Depends on solvent choice. | Variable. Can be low for polar analytes.[11] | (+) Cleaner extracts than PPT. (-) More labor-intensive, solvent-heavy, may have lower recovery for certain compounds. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High to Very High. Mixed-mode SPE is especially effective.[11] | Good to Excellent. Highly tunable. | (+) Provides the cleanest extracts, significantly reducing matrix effects. (-) More complex method development, higher cost per sample. |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the calculation of the Matrix Factor (MF).
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma). Process them using your established sample preparation protocol (e.g., SPE). Spike the resulting clean extracts with this compound at the same low, medium, and high concentrations as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculation: Calculate the Matrix Factor using the following equation:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
A coefficient of variation (%CV) of the MF across the different matrix lots greater than 15% indicates a variable and potentially problematic matrix effect.
-
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline for removing interferences from plasma samples.
-
Cartridge Selection: Choose a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) suitable for the chemical properties of this compound.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of a stronger organic wash (e.g., 40% methanol in water) to remove phospholipids and other less polar interferences while retaining the analyte.
-
-
Elution: Elute this compound with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of formic acid or ammonia to improve recovery).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.
Protocol 3: Mitigation via a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the "gold standard" for compensating for matrix effects when they cannot be eliminated.[1][4]
-
Selection: Procure a stable isotope-labeled version of the analyte (e.g., this compound-d4).
-
Procedure: Add a known, fixed concentration of the SIL-IS to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.
-
Analysis and Quantification: During LC-MS/MS analysis, monitor the MRM transitions for both the native analyte and the SIL-IS.
-
Calculation: Quantify the analyte by calculating the ratio of the peak area of the native analyte to the peak area of the SIL-IS. Because the SIL-IS is chemically identical and co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing this ratio to remain constant and provide an accurate measurement.[1][9]
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-(4-Hydroxyphenyl)propionitrile by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation of 3-(4-Hydroxyphenyl)propionitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: this compound has a molecular formula of C₉H₉NO and a molecular weight of approximately 147.17 g/mol .[1][2][3] Therefore, you should expect to see the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 147 in the mass spectrum.
Q2: What are the major fragment ions observed in the electron ionization (EI) mass spectrum of this compound?
A2: The most significant fragment ion is typically observed at m/z 107. This corresponds to the stable hydroxytropylium ion formed by benzylic cleavage. Other notable fragments may be seen at m/z 77 (loss of the side chain) and potentially smaller fragments corresponding to further breakdown of the aromatic ring or the propionitrile side chain.
Q3: Why is the peak at m/z 107 the base peak in the spectrum?
A3: The fragment at m/z 107, corresponding to the hydroxytropylium ion, is particularly stable due to its aromaticity and resonance delocalization of the positive charge. This stability leads to its high abundance and appearance as the base peak in the electron ionization mass spectrum.
Q4: Are there any common adducts I should look for in soft ionization techniques like electrospray ionization (ESI)?
A4: When using ESI, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) in positive ion mode. In negative ion mode, you might observe the deprotonated molecule ([M-H]⁻). The formation of these adducts can help confirm the molecular weight of the analyte.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No molecular ion peak (m/z 147) is observed. | The molecule is highly fragile under the ionization conditions (especially with EI). The molecular ion has completely fragmented. | - Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). - Lower the ionization energy in the EI source if possible. |
| The observed mass spectrum does not match the expected fragmentation pattern. | - The sample may be impure or degraded. - Isomer contamination. - Incorrect instrument calibration. | - Verify sample purity using another analytical technique (e.g., NMR, HPLC). - Run a calibration standard to ensure the mass spectrometer is accurately calibrated. - Consider the possibility of isomeric compounds that might have different fragmentation patterns. |
| Poor signal intensity or high background noise. | - Low sample concentration. - Inefficient ionization. - Contamination in the mass spectrometer or from the sample matrix. | - Increase the sample concentration. - Optimize ionization source parameters (e.g., temperature, voltages). - Clean the ion source. - Use appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components. |
| Unexpected peaks are present in the spectrum. | - Contamination from solvents, glassware, or the instrument. - Presence of adducts (in ESI). - In-source fragmentation or rearrangement. | - Run a blank analysis of the solvent to identify background peaks. - Carefully check for common contaminants (e.g., plasticizers). - Analyze the mass differences to identify potential adducts. - Vary the cone voltage or collision energy to investigate in-source fragmentation. |
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for the analysis of semi-volatile organic compounds.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 450
-
Solvent Delay: 3 minutes
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a reference spectrum from a spectral library (e.g., NIST) for confirmation.
Fragmentation Pathway and Troubleshooting Workflow
The following diagrams illustrate the proposed fragmentation pathway of this compound under electron ionization and a logical workflow for troubleshooting common mass spectrometry issues.
Figure 1. Proposed electron ionization fragmentation pathway for this compound.
Figure 2. Troubleshooting workflow for mass spectrometry analysis.
References
Storage conditions to prevent degradation of 3-(4-Hydroxyphenyl)propionitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-(4-Hydroxyphenyl)propionitrile to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] While ambient temperatures are generally acceptable for short-term storage, for long-term stability, especially for analytical standards or in solution, colder temperatures may be preferable, although specific data for this compound is limited.[3][4]
Q2: Is this compound sensitive to light or moisture?
Q3: What is the expected shelf-life of this compound?
The shelf-life can vary depending on the supplier and storage conditions. It is crucial to refer to the expiration date provided on the product's certificate of analysis. The compound is considered stable under normal, recommended storage conditions.[2] To ensure its integrity for critical experiments, it is advisable to perform periodic quality control checks.
Q4: In what solvents can I dissolve and store this compound?
This compound is reported to be insoluble in water.[3][6] For a similar compound, solubility has been noted in DMSO.[4] When preparing stock solutions, it is recommended to use anhydrous solvents and store them at low temperatures (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, dark place. 2. Prepare fresh solutions from a new or properly stored batch of the compound. 3. Perform a quality control check (e.g., HPLC, NMR) to assess the purity of the compound. |
| Visible changes in the compound (e.g., color change, clumping) | Possible degradation or moisture absorption. The solid is typically white to beige.[4] | 1. Do not use the compound for sensitive experiments. 2. If clumping is observed, this may indicate moisture absorption. The compound should be desiccated. 3. Consider acquiring a new batch of the compound. |
| Observing degradation products in analysis (e.g., extra peaks in HPLC) | The compound may be degrading due to factors like hydrolysis or oxidation. The phenolic hydroxyl group is susceptible to oxidation.[7] | 1. Investigate potential stressors in your experimental setup (e.g., pH of the solution, exposure to air/light, elevated temperature). 2. Consider performing a forced degradation study (see protocol below) to identify potential degradation products and understand the compound's stability under your specific experimental conditions. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The goal is to induce partial degradation (e.g., 5-20%) to identify potential degradation products and pathways.[7]
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.[7]
-
At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.[7]
-
At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.[7]
-
Withdraw samples at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
HPLC Analysis:
-
Analyze all samples (including an unstressed control) by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantitative Data Summary
The following table can be used to summarize the results from a forced degradation study of this compound.
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Control (Unstressed) | 48 | Room Temp | 99.8 | 0.2 | 1 |
| 1 M HCl | 24 | 60 | 92.5 | 7.5 | 2 |
| 1 M NaOH | 8 | 60 | 85.1 | 14.9 | 3 |
| 30% H₂O₂ | 24 | Room Temp | 90.3 | 9.7 | 4 |
| Thermal (Solid) | 48 | 80 | 98.9 | 1.1 | 1 |
| Thermal (Solution) | 48 | 80 | 96.2 | 3.8 | 2 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Postulated ERβ signaling pathway.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 2,3-Bis(4-hydroxyphenyl)propionitrile = 98 HPLC 1428-67-7 [sigmaaldrich.com]
- 5. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 6. This compound | 17362-17-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(4-Hydroxyphenyl)propionitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-(4-Hydroxyphenyl)propionitrile and its structurally related analogs. The information is compiled from various studies to offer insights into their potential as therapeutic agents, with a focus on antioxidant, cytotoxic, and anti-inflammatory properties.
Comparative Biological Activity Data
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| 3-(4-Hydroxyphenyl)propionic acid | DPPH Radical Scavenging | Not explicitly quantified, but contributes to antioxidant effects. | [General literature on phenolic acids] |
| Analogs with ortho-dihydroxy groups | DPPH Radical Scavenging | Generally show lower IC50 values (higher activity) | [1] |
| Analogs with methoxy substitution | DPPH Radical Scavenging | Generally show higher IC50 values (lower activity) | [2] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | IC50 | Reference |
| This compound | Data not available | - | - |
| Hydroxycinnamic acid derivatives | Various cancer cell lines | Varies with substitution | [3] |
| Phenolic N-acylhydrazones | HCT-116 | Varies with substitution | [4] |
Table 3: Anti-inflammatory Activity
| Compound | Model | Effect | Reference |
| 3-(4-Hydroxyphenyl)propionic acid | LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokines | [General literature on phenolic acids] |
| Phenolic compounds | Various inflammatory models | Modulation of NF-κB and MAPK pathways | [General literature on phenolic compounds] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Based on established principles for phenolic compounds, the following SAR insights can be inferred:
-
Hydroxyl Group: The phenolic hydroxyl group is crucial for antioxidant activity through hydrogen atom donation to scavenge free radicals.[5] The position and number of hydroxyl groups on the aromatic ring significantly influence this activity. Compounds with an ortho-dihydroxy (catechol) structure often exhibit enhanced antioxidant potential.[1][2]
-
Nitrile Group vs. Carboxylic Acid: The electron-withdrawing nature of the nitrile group in this compound versus the carboxylic acid group in its corresponding acid analog will influence the compound's polarity, acidity, and ability to interact with biological targets. This can affect cell permeability and binding to enzyme active sites.
-
Substitution on the Aromatic Ring: The addition of other substituents, such as methoxy or halogen groups, to the phenyl ring can modulate the electronic properties and lipophilicity of the molecule. Electron-donating groups can sometimes enhance antioxidant activity, while bulky groups may affect binding to target proteins.[2]
Key Signaling Pathways
Phenolic compounds like this compound and its analogs often exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Many phenolic compounds are known to inhibit this pathway at various points.
Figure 1: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
Figure 2: General overview of the MAPK signaling cascade.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the reported biological activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the antioxidant capacity of a compound.
Figure 3: Workflow for the DPPH radical scavenging assay.
-
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]
-
Conclusion
This compound and its analogs represent a class of phenolic compounds with potential therapeutic applications, particularly in the areas of antioxidant, anticancer, and anti-inflammatory research. The biological activity of these compounds is highly dependent on their chemical structure, with the phenolic hydroxyl group playing a key role. Further research involving the synthesis and systematic biological evaluation of a broader range of analogs is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further development. The modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, appears to be a significant mechanism of action for these compounds. The experimental protocols provided herein offer a foundation for the continued investigation of this promising class of molecules.
References
- 1. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones | MDPI [mdpi.com]
- 2. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Estrogenic Activity of DPN and 3-(4-Hydroxyphenyl)propionitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN) and 3-(4-Hydroxyphenyl)propionitrile. The focus of this document is to present experimental data on their respective estrogenic activities, detail the methodologies used in key experiments, and visualize the relevant biological pathways.
Introduction
2,3-Bis(4-hydroxyphenyl)propionitrile, commonly known as DPN, is a well-characterized synthetic, non-steroidal molecule renowned for its potent and selective agonist activity on the Estrogen Receptor β (ERβ).[1][2] In contrast, this compound is a structurally related compound for which there is a notable lack of publicly available experimental data regarding its biological activity. While some sources suggest its use as a research tool for evaluating ERβ, specific data on its binding affinity or transcriptional activation is not available in the reviewed literature.[3][4] Therefore, this guide will provide a comprehensive overview of the well-documented activities of DPN and will highlight the current knowledge gap concerning this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the estrogenic activity of DPN. No comparable experimental data was found for this compound in the public domain.
| Parameter | 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN) | This compound | Reference |
| Target Receptor | Estrogen Receptor β (ERβ) | Not Determined | [1] |
| Activity | Agonist | Not Determined | [1] |
| ERβ Binding Affinity (IC₅₀) | 15 nM | Not Determined | [5] |
| ERβ Transcriptional Potency (EC₅₀) | 0.85 nM | Not Determined | [6] |
| ERα Transcriptional Potency (EC₅₀) | 66 nM | Not Determined | [6] |
| Selectivity for ERβ over ERα | ~70-fold | Not Determined | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of the presented findings.
Estrogen Receptor Binding Assay
The binding affinity of DPN to estrogen receptors is typically determined through competitive radioligand binding assays.
Objective: To determine the concentration of the test compound (DPN) that inhibits 50% of the binding of a radiolabeled estrogen, such as [³H]-estradiol, to the estrogen receptor (ERα or ERβ).
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-estradiol
-
Test compound (DPN) at various concentrations
-
Assay buffer (e.g., Tris-HCl with additives)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-estradiol in the absence or presence of increasing concentrations of the unlabeled competitor (DPN).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
-
Following incubation, the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of DPN that causes 50% inhibition of [³H]-estradiol binding (IC₅₀) is calculated by non-linear regression analysis of the competition binding curve.
Transcriptional Activation Assay (Reporter Gene Assay)
The ability of DPN to activate estrogen receptors and initiate gene transcription is commonly assessed using a reporter gene assay in a cellular context.
Objective: To measure the dose-dependent activation of ERα or ERβ by a test compound (DPN) by quantifying the expression of a reporter gene under the control of an estrogen-responsive element (ERE).
Materials:
-
A suitable mammalian cell line (e.g., HeLa, HEK293) that does not endogenously express significant levels of estrogen receptors.
-
Expression plasmids for human ERα or ERβ.
-
A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (DPN) at various concentrations.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are co-transfected with the appropriate ER expression plasmid, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After a recovery period, the cells are treated with various concentrations of DPN or a vehicle control.
-
The cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
The cells are then lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the co-transfected control enzyme is also measured to normalize for transfection efficiency.
-
The transcriptional activity is expressed as the fold induction over the vehicle control. The concentration of DPN that produces 50% of the maximal response (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic activity.
Caption: Estrogen Receptor Beta (ERβ) Signaling Pathway Activated by DPN.
Caption: Workflow for a Reporter Gene-Based Transcriptional Activation Assay.
Conclusion
2,3-Bis(4-hydroxyphenyl)propionitrile (DPN) is a well-documented, potent, and selective agonist for the Estrogen Receptor β. Its high affinity and transcriptional potency make it an invaluable tool in endocrinology and drug discovery for elucidating the specific roles of ERβ in various physiological and pathological processes.
In stark contrast, there is a significant lack of available scientific literature detailing the biological activity of this compound. Despite its structural similarity to DPN, no experimental data on its estrogen receptor binding, transcriptional activation, or any other biological effects could be identified for a direct comparison. This represents a critical knowledge gap. Future research is warranted to characterize the pharmacological profile of this compound to determine if it possesses any significant biological activity and to understand the structure-activity relationships that differentiate it from its potent analogue, DPN. Until such data becomes available, any discussion of the comparative activity of these two compounds remains speculative.
References
- 1. Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylpropionitrile - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 17362-17-3 [chemicalbook.com]
- 5. 2,3-Bis(4-hydroxyphenyl)propionitrile = 98 HPLC 1428-67-7 [merckmillipore.com]
- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Estrogen Receptor Beta (ERβ) Binding Affinity in Nitrile Compounds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of nitrile-containing compounds as ligands for Estrogen Receptor β (ERβ), supported by experimental data.
The strategic incorporation of a nitrile group has become a promising approach in rational drug design, offering benefits such as enhanced binding affinity and improved pharmacokinetic profiles.[1] This guide provides a comparative study of the ERβ binding affinity of a series of nitrile compounds, focusing on diarylpropionitrile (DPN) and its analogues. These compounds have been identified as ERβ-selective ligands, making them valuable tools for understanding the distinct biological functions of ERα and ERβ.[2][3]
Data Presentation: ERβ vs. ERα Binding Affinity of Diarylpropionitrile Analogues
The following table summarizes the relative binding affinity (RBA) of various diarylpropionitrile analogues for both ERα and ERβ. The data is extracted from competitive radiometric binding assays using [3H]estradiol. The RBA of estradiol is set to 100%. The ERβ/ERα selectivity ratio is calculated to highlight the preference for ERβ.
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |
| Diarylpropionitriles (DPN) and Analogues | |||
| 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN) | 0.05 | 3.5 | 70 |
| 2-(4-Hydroxyphenyl)-3-(2-methyl-4-hydroxyphenyl)propionitrile | 0.04 | 5.0 | 125 |
| 2-(4-Hydroxyphenyl)-3-(3-methyl-4-hydroxyphenyl)propionitrile | 0.06 | 5.3 | 88 |
| 2,3-Bis(2,4-dihydroxyphenyl)propionitrile | 0.02 | 1.0 | 50 |
| Succinonitrile Analogues | |||
| dl-2,3-Bis(4-hydroxyphenyl)succinonitrile | 0.02 | 4.0 | 200 |
| meso-2,3-Bis(4-hydroxyphenyl)succinonitrile | 0.02 | 4.0 | 200 |
| Acetylene Analogues | |||
| 4,5-Bis(4-hydroxyphenyl)-2-pentynenitrile | 0.10 | 4.0 | 40 |
| 1,2-Bis(4-hydroxyphenyl)-3-butyne | 0.10 | 4.0 | 40 |
Data sourced from Sun et al., 2003, Journal of Medicinal Chemistry.[2]
Structure-Activity Relationships (SAR)
The data reveals several key insights into the structure-activity relationships of these nitrile compounds:[2][3]
-
The Nitrile Moiety is Critical for ERβ Selectivity : Replacing the nitrile group with other functionalities often leads to a decrease in ERβ selectivity. The linear geometry and polarity of the nitrile group appear to be optimal for high-affinity binding within the ERβ ligand-binding pocket.[2][3]
-
A Second Nitrile Group Enhances Selectivity : The addition of a second nitrile group, as seen in the succinonitrile analogues, significantly increases ERβ selectivity, reaching a 200-fold preference over ERα.[2][3]
-
Aromatic Ring Substitution Modifies Affinity : The addition of a methyl substituent at the ortho position of the β-aromatic ring can increase both the binding affinity and the selectivity for ERβ.[2][3]
-
Core Structure Modifications : While acetylene analogues maintain high binding affinities, their selectivity for ERβ is somewhat lower than their nitrile counterparts.[2][3]
The nitrile group can act as a bioisostere for a carbonyl group and can form crucial hydrogen bonds within the receptor's active site, contributing to the binding affinity.[4]
Experimental Protocols
The binding affinity data presented was obtained through a competitive radioligand binding assay. This is a standard method to determine the relative binding affinities of test compounds for a receptor.[5]
Protocol: Estrogen Receptor Competitive Binding Assay
-
Receptor Source : Full-length human ERα and ERβ are expressed in Sf9 insect cells using a baculovirus expression system. The cell pellets are homogenized and centrifuged to prepare a cytosolic fraction containing the estrogen receptors.
-
Radioligand : [3H]estradiol (17β-estradiol) is used as the radiolabeled ligand that binds to the estrogen receptors.
-
Competitive Binding : A constant concentration of the radioligand (e.g., 0.5 nM) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (the nitrile analogues).
-
Incubation : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand : The receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification : The amount of bound radioactivity in the supernatant is measured using liquid scintillation counting.
-
Data Analysis : The data is plotted as the percentage of specifically bound [3H]estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
Calculation of Relative Binding Affinity (RBA) : The RBA of the test compound is calculated using the following formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100%
This protocol provides a reliable estimate of the comparative potency of different compounds to bind to the estrogen receptor.[6]
Visualizing Key Processes
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Two- and Three-Dimensional Quantitative Structure-Activity Relationships Studies on a Series of Liver X Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 3-(4-Hydroxyphenyl)propionitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 3-(4-Hydroxyphenyl)propionitrile, a compound of interest in various research fields. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance of different analytical platforms for the analysis of phenolic compounds, including data for the closely related compound 2-(4-hydroxyphenyl)propionic acid, which can serve as a reference for estimating the performance for this compound.
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| HPLC-UV | 10 - 50 µg/kg | 40 - 100 µg/kg | >0.999 | < 6% |
| LC-MS/MS | 0.001 µM | 1 - 50 ng/L | >0.99 | < 15% |
| GC-MS | 0.02 - 2.6 µg/g | 0.05 - 7.8 µg/g | >0.99 | < 18% |
Note: The presented values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. This section outlines the key methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of phenolic compounds.
Sample Preparation:
-
Extraction: Solid samples can be extracted with a suitable solvent like methanol or acetonitrile, often aided by sonication or vortexing to improve extraction efficiency. For biological fluids like plasma, protein precipitation is a common first step. This can be achieved by adding a threefold volume of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.[1]
-
Centrifugation: The extract is then centrifuged to remove any particulate matter.
-
Filtration: The resulting supernatant is filtered through a 0.22 µm syringe filter before injection into the HPLC system.[2]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection is performed at a wavelength corresponding to the absorbance maxima of the phenolic ring, which is typically around 220 nm or 280 nm.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a preferred method for trace-level quantification in complex matrices.[1]
Sample Preparation (Human Plasma): [1]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins and vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
Liquid Chromatography (LC) Method: [1]
-
Instrumentation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Mass Spectrometry (MS) Method: [1]
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative is often suitable for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Sample Preparation and Derivatization:
-
Extraction: Similar extraction procedures as for HPLC-UV are used.
-
Drying: The extract must be completely dried as water can interfere with the derivatization reaction.
-
Derivatization: The dried extract is treated with a derivatizing agent (e.g., silylation reagents like BSTFA) to convert the polar hydroxyl and nitrile groups into more volatile derivatives.
-
Injection: The derivatized sample is then injected into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
References
Efficacy of 3-(4-Hydroxyphenyl)propionitrile compared to other ERβ modulators
This guide provides a detailed comparison of the efficacy of prominent Estrogen Receptor Beta (ERβ) modulators, with a focus on Diarylpropionitrile (DPN), a widely studied selective agonist. While the compound 3-(4-Hydroxyphenyl)propionitrile is not extensively characterized as a potent ERβ modulator in publicly available literature, DPN serves as a critical reference compound due to its high selectivity and established experimental profile. This analysis is intended for researchers, scientists, and drug development professionals seeking to compare the performance of various ERβ ligands based on quantitative experimental data.
Overview of ERβ Modulator Activity
Estrogen Receptors (ERs), comprising ERα and ERβ subtypes, are key targets in drug discovery for various conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. The development of subtype-selective ligands is crucial for achieving targeted therapeutic effects while minimizing off-target side effects. Efficacy is primarily assessed by binding affinity (Ki), functional potency (EC50), and the degree of selectivity for ERβ over ERα.
Diarylpropionitrile (DPN) is a non-steroidal agonist that exhibits a significantly higher binding affinity and functional activity for ERβ compared to ERα. Other notable selective ERβ modulators include the agonist WAY-200070 and the compound ERB-041 (also known as WAY-202041). These compounds are frequently used as tools to investigate the physiological roles of ERβ.
Quantitative Comparison of ERβ Modulators
The following tables summarize the binding affinity and functional potency of selected ERβ modulators based on data from competitive binding assays and transcriptional activation assays.
Table 1: Comparative Binding Affinity (Ki, nM) of ERβ Modulators
| Compound | ERβ Ki (nM) | ERα Ki (nM) | Selectivity (ERα Ki / ERβ Ki) |
| Diarylpropionitrile (DPN) | 0.26 | 18 | ~70-fold |
| WAY-200070 | 0.28 | 19.8 | ~71-fold |
| ERB-041 (WAY-202041) | 0.23 | >1000 | >4300-fold |
| Genistein | 5.4 | 30 | ~5.6-fold |
| 17β-Estradiol (E2) | 0.13 | 0.13 | 1-fold |
Table 2: Comparative Functional Potency (EC50, nM) in Reporter Assays
| Compound | ERβ EC50 (nM) | ERα EC50 (nM) |
| Diarylpropionitrile (DPN) | 0.09 | 6.5 |
| WAY-200070 | 0.58 | 25.1 |
| ERB-041 (WAY-202041) | 1.3 | >10000 |
| Genistein | 4.7 | 110 |
| 17β-Estradiol (E2) | 0.06 | 0.04 |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the canonical ERβ signaling pathway and a standard experimental workflow for assessing modulator efficacy.
Caption: Canonical genomic signaling pathway for ERβ activation.
Caption: Workflow for an ERE-luciferase reporter gene assay.
Detailed Experimental Protocols
The data presented in this guide are typically generated using the following standard methodologies.
A. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for ERβ and ERα.
-
Protocol:
-
Receptor Source: Recombinant human ERβ or ERα protein is used.
-
Radioligand: A tritiated form of estradiol ([³H]E2) is used as the high-affinity radioligand.
-
Incubation: A constant concentration of the receptor and [³H]E2 are incubated with increasing concentrations of the unlabeled test compound (e.g., DPN).
-
Separation: After reaching equilibrium, bound and free radioligand are separated. This is often achieved by filtration through glass fiber filters, which retain the receptor-ligand complex.
-
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Transcriptional Activation (Reporter Gene) Assay
-
Objective: To measure the functional potency (EC50) of a compound to activate gene transcription via ERβ.
-
Protocol:
-
Cell Line: A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293T or HeLa) is used.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length coding sequence for human ERβ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Estrogen Response Element (ERE).
-
-
Treatment: After transfection, cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-Estradiol) are included.
-
Incubation: Cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and protein expression.
-
Lysis and Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferin substrate.
-
Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The data are then plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC50 value, which represents the concentration required to elicit a half-maximal response.
-
Comparative Analysis of 3-(4-Hydroxyphenyl)propionitrile Derivatives as Estrogen Receptor Beta Agonists
A comprehensive review of the structure-activity relationship of 3-(4-Hydroxyphenyl)propionitrile derivatives reveals critical structural determinants for potent and selective estrogen receptor beta (ERβ) agonism. This guide synthesizes key quantitative data, details experimental methodologies for receptor binding, and illustrates the underlying signaling pathway.
Researchers in drug discovery and development are continually seeking selective modulators of nuclear receptors for therapeutic applications. The estrogen receptor beta (ERβ) has emerged as a significant target for conditions ranging from inflammation to neurodegenerative diseases and certain cancers. Within the landscape of ERβ agonists, derivatives of this compound have demonstrated notable potency and selectivity. This analysis provides a comparative guide to the structural modifications that govern their biological activity.
Structure-Activity Relationship and Quantitative Data
A seminal study by Meyers and colleagues provides a foundational understanding of the structure-activity relationships (SAR) for this class of compounds. Their work systematically explored modifications to the core diarylpropionitrile (DPN) scaffold, 2,3-bis(4-hydroxyphenyl)propionitrile, a known ERβ-selective agonist.[1][2] The key findings from their research and others are summarized below.
The parent compound, this compound, serves as a basic scaffold. The introduction of a second hydroxyphenyl group at the adjacent carbon to form a diaryl structure is a critical step for enhanced ERβ activity. The relative binding affinity (RBA) for ERβ is a key metric for comparing the potency of these derivatives.
Table 1: Relative Binding Affinity of Diarylpropionitrile Derivatives for ERβ
| Compound | Modification | Relative Binding Affinity (RBA) for ERβ (%)* |
| 2,3-bis(4-hydroxyphenyl)propionitrile (DPN) | Parent diarylpropionitrile | 100 |
| S-2,3-bis(4-hydroxyphenyl)propionitrile (S-DPN) | S-enantiomer of DPN | Several-fold higher than R-DPN |
| R-2,3-bis(4-hydroxyphenyl)propionitrile (R-DPN) | R-enantiomer of DPN | Lower than S-DPN |
| meso-2,3-bis(4-hydroxyphenyl)succinonitrile | Addition of a second nitrile group (meso form) | High ERβ affinity-selective |
| dl-2,3-bis(4-hydroxyphenyl)succinonitrile | Addition of a second nitrile group (racemic form) | High ERβ affinity-selective |
| Acetylene analogue of DPN | Replacement of the nitrile group with an acetylene group | Higher binding affinity, lower selectivity |
Data is presented relative to the activity of the parent DPN compound. Specific numerical values beyond comparative descriptions were not available in the provided search results. The S-enantiomer of DPN is reported to be the more biologically active form.[3]
The key takeaways from the SAR studies are:
-
Stereochemistry is Crucial: The S-enantiomer of DPN exhibits significantly higher binding affinity and transcriptional potency for ERβ compared to the R-enantiomer, highlighting the specific stereochemical requirements of the receptor's binding pocket.[3]
-
The Nitrile Group's Role: The nitrile functionality is critical for ERβ selectivity, likely due to its linear geometry and polarity.[1][2] Replacing it with an acetylene group can increase binding affinity but at the cost of selectivity.[1][2]
-
Polarity and Geometry: The addition of a second nitrile group, as seen in the succinonitrile derivatives, maintains high ERβ affinity, suggesting that the electronic properties and spatial arrangement of these polar groups are important for receptor interaction.[1][2]
Experimental Protocols
To assess the biological activity of these this compound derivatives, a competitive estrogen receptor binding assay is commonly employed. The following is a detailed methodology based on established protocols.[4][5]
Estrogen Receptor Beta Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds for the estrogen receptor beta (ERβ).
Materials:
-
Recombinant human ERβ protein
-
[³H]-Estradiol (radioligand)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl buffer with additives like dithiothreitol and glycerol)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Dilute the [³H]-Estradiol to a final concentration that is at or below its dissociation constant (Kd) for ERβ.
-
Dilute the recombinant ERβ protein in the assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-Estradiol, and the recombinant ERβ protein to each well.
-
To the appropriate wells, add increasing concentrations of the unlabeled test compounds.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [³H]-Estradiol from the free radioligand. This can be achieved using methods such as dextran-coated charcoal absorption, filtration through glass fiber filters, or scintillation proximity assay (SPA) beads.
-
-
Quantification:
-
Add a scintillation cocktail to the wells (or filters).
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., unlabeled estradiol).
-
Signaling Pathway and Experimental Workflow
The biological effects of this compound derivatives as ERβ agonists are mediated through the estrogen receptor signaling pathway. Upon binding to ERβ in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.
Caption: Estrogen Receptor Beta Signaling Pathway.
The general workflow for evaluating these compounds, from synthesis to biological characterization, is a multi-step process.
Caption: Experimental Workflow for SAR Studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. epa.gov [epa.gov]
Comparative Metabolite Profiling of 3-(4-Hydroxyphenyl)propionitrile: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolite profiling of 3-(4-Hydroxyphenyl)propionitrile, a phenolic compound of interest in various research fields. By examining its metabolic fate in comparison to its structural analog, 3-(4-hydroxyphenyl)propionic acid, and exploring its potential interactions with key cellular signaling pathways, this document aims to provide valuable insights for researchers engaged in drug discovery and development. The information presented is supported by experimental data and detailed methodologies to facilitate reproducible research.
Comparative Metabolite Profiling
The metabolic fate of a compound is a critical determinant of its bioactivity, efficacy, and potential toxicity. Understanding how this compound is metabolized in comparison to other structurally related compounds, such as 3-(4-hydroxyphenyl)propionic acid, provides a clearer picture of its pharmacokinetic profile. While direct comparative studies on the metabolism of this compound are not extensively available in the public domain, we can infer a likely metabolic pathway based on the known biotransformation of phenolic compounds and its structural analogs.
The primary routes of metabolism for phenolic compounds typically involve Phase I (functionalization) and Phase II (conjugation) reactions. For this compound, Phase I metabolism is expected to involve hydroxylation of the aromatic ring and/or hydrolysis of the nitrile group to a carboxylic acid, yielding 3-(4-hydroxyphenyl)propionic acid. Phase II metabolism would then involve the conjugation of the hydroxyl and/or the newly formed carboxyl groups with glucuronic acid or sulfate.
In contrast, 3-(4-hydroxyphenyl)propionic acid would directly undergo Phase II conjugation reactions. The presence of the nitrile group in this compound introduces an additional metabolic step, potentially leading to a different pharmacokinetic profile and the formation of unique metabolites compared to its carboxylic acid counterpart.
Table 1: Predicted Comparative Metabolite Profile
| Compound | Predicted Phase I Metabolites | Predicted Phase II Metabolites |
| This compound | 3-(4-Hydroxyphenyl)propionic acid, Hydroxylated derivatives | Glucuronide and sulfate conjugates of the parent compound and its Phase I metabolites |
| 3-(4-Hydroxyphenyl)propionic acid | - | Glucuronide and sulfate conjugates |
Experimental Protocols
Accurate and reproducible experimental protocols are essential for comparative metabolite profiling studies. Below are detailed methodologies for the extraction and quantification of this compound and its predicted metabolites from biological matrices, adapted from established protocols for similar phenolic compounds.[1]
Sample Preparation from Human Plasma
-
Thaw : Thaw frozen plasma samples on ice.
-
Aliquoting : In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard : Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortexing : Vortex the mixture vigorously for 1 minute.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
In Vitro Metabolism using Human Liver Microsomes
-
Incubation Mixture : Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), this compound (1 µM), and an NADPH-generating system in phosphate buffer (pH 7.4).
-
Incubation : Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination : Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation : Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis : Analyze the supernatant for the parent compound and its metabolites using LC-MS/MS.
LC-MS/MS Quantification
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 reversed-phase column is typically suitable for the separation of these compounds.
-
Mobile Phase : A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Mode : ESI in either positive or negative mode, depending on the analytes. Negative mode is often suitable for phenolic compounds.
-
Detection : Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification of the parent compound and its metabolites.
Table 2: Exemplary MRM Transitions for Target Analytes (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 148.1 | 131.1 | 15 |
| 3-(4-Hydroxyphenyl)propionic acid | 165.1 | 121.1 | 20 |
| This compound-glucuronide | 324.1 | 148.1 | 25 |
| 3-(4-Hydroxyphenyl)propionic acid-glucuronide | 341.1 | 165.1 | 25 |
| Internal Standard (e.g., D4-3-(4-Hydroxyphenyl)propionic acid) | 169.1 | 125.1 | 20 |
Impact on Cellular Signaling Pathways
Phenolic compounds are known to modulate various cellular signaling pathways, which can underlie their biological effects. Based on studies of structurally related compounds, this compound may potentially impact key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial regulators of cell proliferation, survival, and inflammation.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, influencing gene expression and cellular responses. Phenolic compounds have been shown to modulate this pathway, often leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells. The effect can be measured by assessing the phosphorylation status of key kinases like ERK1/2.
Caption: Postulated inhibitory effect on the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and metabolism. Dysregulation of this pathway is common in many diseases, including cancer. Similar to their effects on the MAPK pathway, some phenolic compounds have been reported to inhibit the PI3K/Akt pathway, leading to anti-proliferative and pro-apoptotic effects. This is often assessed by measuring the phosphorylation of Akt.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative metabolite profiling of this compound.
Caption: General workflow for metabolite profiling.
Conclusion
The comparative metabolite profiling of this compound is a crucial area of research for understanding its potential therapeutic applications and safety profile. While direct comparative data remains limited, this guide provides a framework for initiating such studies by leveraging information from structurally similar compounds. The provided experimental protocols and postulated interactions with key signaling pathways offer a starting point for researchers to design and execute robust experiments. Further research is warranted to definitively characterize the metabolic fate and biological activities of this compound.
References
A Researcher's Guide to Ensuring Reproducibility with 3-(4-Hydroxyphenyl)propionitrile
In the pursuit of scientific advancement, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of methodologies and data related to 3-(4-Hydroxyphenyl)propionitrile, a notable compound in biological and pharmaceutical research. By offering detailed experimental protocols, comparative data, and a focus on a well-characterized alternative, 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN), this document aims to equip researchers, scientists, and drug development professionals with the tools to achieve reliable and reproducible outcomes.
Synthesis and Characterization: The Foundation of Reproducibility
The purity and structural integrity of this compound are foundational to the reproducibility of any experiment. While various synthesis routes exist for related compounds, a common approach involves the reaction of a phenol with acrylonitrile. Variations in catalysts, reaction conditions, and purification methods can significantly impact the final product's quality.
Table 1: Comparison of Synthesis Parameters for Hydroxyphenylpropionitrile Analogs
| Parameter | Method A: Acid Catalysis | Method B: Base Catalysis |
| Catalyst | Sulfuric Acid | Sodium Carbonate/Bicarbonate |
| Starting Materials | Phenol, Acrylonitrile | Phenol, Acrylonitrile |
| Temperature | 80-150°C | 100-130°C[1] |
| Pressure | 0.1-0.8 MPa | ~0.4 MPa[1] |
| Key Consideration | Potential for side reactions and charring. | Milder conditions, potentially higher selectivity.[1] |
| Purification | Distillation, Recrystallization | Column Chromatography, Recrystallization |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for similar molecules.
-
Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents : Add 4-hydroxyphenylacetonitrile (1 equivalent) and acrylonitrile (1.2 equivalents) to a suitable solvent, such as toluene.
-
Catalysis : Introduce a catalytic amount of a strong base, such as sodium methoxide (0.1 equivalents).
-
Reaction : Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient, to yield pure this compound.
-
Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Methods for Quality Control
The choice of analytical technique is critical for confirming the identity, purity, and concentration of this compound, thereby ensuring the validity of experimental results.
Table 2: Comparison of Analytical Techniques for Hydroxyphenylpropionitriles
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust, widely available, good for quantification. | Lower sensitivity and selectivity than MS-based methods. |
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Excellent separation for volatile compounds, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
Detailed Experimental Protocol: Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in a biological matrix.
-
Sample Preparation :
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), negative mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.
-
Biological Activity and Comparison with Alternatives
This compound is utilized in research as a tool to investigate the biological role of Estrogen Receptor β (ERβ).[2][3] However, a more extensively studied and highly selective alternative is 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN).[4][5] DPN is a potent ERβ agonist with significantly higher binding affinity and selectivity for ERβ over ERα.[4][5]
Table 3: Comparative Biological Activity of DPN and Related Compounds
| Compound | Target | IC₅₀ / EC₅₀ | Selectivity (ERβ vs ERα) | Key Biological Effects |
| 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN) | ERβ | IC₅₀ = 15 nM | ~70-fold[4][5] | Anxiolytic and antidepressant-like effects, anti-inflammatory, inhibits cancer cell proliferation.[5][6] |
| (S)-DPN | ERβ | Higher affinity than (R)-DPN | Higher than racemic DPN | The biologically active enantiomer responsible for the anxiolytic and antidepressant effects.[7][8] |
| (R)-DPN | ERβ | Lower affinity than (S)-DPN | Lower than (S)-DPN | Less biologically active.[7][8] |
| Propylpyrazoletriol (PPT) | ERα | - | ERα selective | Used as a comparative tool to study ERα-mediated effects. |
The existence of enantiomers with differential activity, as seen with DPN, underscores a critical factor for reproducibility.[7][8] Using a racemic mixture versus a pure enantiomer can lead to varied and difficult-to-interpret results. It is crucial for researchers to be aware of the stereochemistry of the compounds they are using.
Estrogen Receptor β (ERβ) Signaling Pathway
Activation of ERβ by an agonist like DPN leads to the transcription of target genes that can influence a variety of cellular processes, including cell proliferation, apoptosis, and inflammation.
Conclusion
Ensuring the reproducibility of experimental results with this compound necessitates meticulous attention to the synthesis, purification, and characterization of the compound. The use of robust analytical methods for quality control is indispensable. Furthermore, researchers should consider the use of well-characterized and selective alternatives like DPN, paying close attention to stereochemistry, to elucidate specific biological mechanisms. By adhering to detailed protocols and being mindful of these key factors, the scientific community can build upon a solid foundation of reliable and reproducible data.
References
- 1. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 17362-17-3 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Diarylpropionitrile - Wikipedia [en.wikipedia.org]
- 6. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells [kjpp.net]
- 7. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 3-(4-Hydroxyphenyl)propionitrile: A Guide for Laboratory Professionals
For immediate release:
A comprehensive guide detailing the proper disposal procedures for 3-(4-Hydroxyphenyl)propionitrile (CAS No. 17362-17-3) is now available for researchers, scientists, and drug development professionals. This document provides essential safety and logistical information to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these procedures is critical to minimize environmental impact and maintain a safe working environment.
This compound is a compound utilized in various research applications.[1][2] However, its hazardous nature necessitates strict disposal protocols. The chemical is classified as harmful if swallowed or in contact with skin, and it can cause serious skin and eye irritation.[3] Therefore, waste containing this substance is considered hazardous and must be managed accordingly.[3]
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.18 g/mol [1] |
| Appearance | White to pale cream or yellow powder/crystals[4] |
| Solubility | Insoluble in water |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves should be inspected before use.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[3]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[3]
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5] Ensure adequate ventilation in the handling area.[3]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in compliance with all local, regional, and national regulations. The following is a step-by-step guide for its proper disposal:
-
Waste Identification: All waste materials contaminated with this compound, including the chemical itself, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty containers, must be classified as hazardous waste.[3]
-
Waste Segregation: Do not mix this hazardous waste with non-hazardous waste. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Contaminated clothing should be removed and washed before reuse.[3]
Spill Management
In the event of a spill, the following actions should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-(4-Hydroxyphenyl)propionitrile
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Hydroxyphenyl)propionitrile. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects eyes from splashes of solutions or contact with solid particles. |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving for enhanced protection. | Prevents direct skin contact with the chemical.[1] |
| Protective Clothing | Long-sleeved lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for large quantities or if dust/aerosols are generated.[2] | Prevents inhalation of dust or aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedures
Handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
1. Preparation and Weighing (Solid Form):
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Place a clean weigh boat on an analytical balance and tare it.
-
Carefully dispense the desired amount of this compound powder onto the weigh boat, avoiding the creation of dust.[1]
-
Record the weight and carefully transfer the powder to a suitable container for your experiment.
2. Dissolving the Compound:
-
In the fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
If necessary, gently agitate or stir the mixture to facilitate dissolution. Be mindful of potential splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
3. Handling of Solutions:
-
Always handle solutions of this compound within a fume hood.
-
Use appropriate pipettes or other calibrated liquid handling instruments for accurate and safe transfer of solutions.
-
Avoid direct contact with the solution. If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
While not specifically listed as a P- or U-series hazardous waste, this compound waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
-
Aqueous solutions of the compound may be acidic and could be classified as corrosive hazardous waste if the pH is less than or equal to 2.[5] The pH of the waste solution must be tested.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, compatible, and sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof container. Avoid mixing with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.
3. Storage and Disposal:
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Ensure all waste containers are tightly closed when not in use.[6]
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal company.[3] Do not discharge the chemical into drains or the environment.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
